Tak-925
Description
Properties
IUPAC Name |
methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAJSZFFARTEI-GUMHCPJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336757 | |
| Record name | Danavorexton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114324-48-8 | |
| Record name | Danavorexton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danavorexton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANAVOREXTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAK-925: A Technical Whitepaper on its High Selectivity for the Orexin 2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TAK-925 (danavorexton), a potent and highly selective agonist for the orexin 2 receptor (OX2R). The information presented herein is intended for professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of targeting the orexin system.
Introduction: The Orexin System and the Rationale for OX2R Selectivity
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2][3] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1][3]
While both orexin receptors contribute to the promotion of wakefulness, genetic and pharmacological studies have elucidated distinct roles for each subtype. Notably, knockout mice lacking the OX2R exhibit a phenotype that closely mimics human narcolepsy, whereas OX1R knockout mice display a much milder sleep-wake abnormality.[1][2][4] This evidence strongly suggests that agonism of the OX2R is a promising therapeutic strategy for treating disorders of hypersomnolence. This compound was developed as a highly selective OX2R agonist to therapeutically address the consequences of orexin deficiency.[1][5]
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the human orexin 2 receptor over the orexin 1 receptor has been rigorously characterized using both functional and binding assays. The data consistently demonstrate a profound and functionally significant preference for OX2R.
Table 1: Functional Potency of this compound at Human Orexin Receptors
| Parameter | OX2R | OX1R | Selectivity (OX1R/OX2R) | Assay Type |
| EC50 (nM) | 5.5[1][3][6] | >30,000[4][6] | >5,000-fold[1][2][3] | Calcium Mobilization |
Table 2: Binding Affinity of this compound at Human Orexin Receptors
| Parameter | OX2R | OX1R | Assay Type | Radioligand |
| IC50 (nM) | 390 | Data Not Available | Competitive Radioligand Binding | [3H]T-516 (OX2R-selective) |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to determine the selectivity and potency of this compound.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the orexin receptors, which are coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the human OX1 and OX2 receptors.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant OX1R or OX2R.[1][3]
Materials:
-
CHO-hOX1R and CHO-hOX2R cell lines
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, antibiotics)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and reference agonists (Orexin-A, Orexin-B)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the CHO-hOX1R and CHO-hOX2R cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Signal Detection: Place the cell plate into the FLIPR instrument. Initiate the assay by adding the compound solutions to the wells. The instrument will simultaneously monitor the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. The data are then normalized and fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value for each receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human OX2 receptor.
Receptor Source: Membrane preparations from cells (e.g., Expi293F) transiently or stably expressing the human recombinant OX2R.
Materials:
-
hOX2R-expressing cell membrane preparations
-
Radiolabeled ligand (e.g., [3H]T-516, an OX2R-selective radioligand)
-
Unlabeled competitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Harvest cells expressing the receptor and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The data are fitted to a competition binding curve to determine the IC50 value of this compound.
Visualizing the Molecular and Experimental Framework
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflows described above.
Caption: Orexin 2 Receptor (OX2R) signaling cascade initiated by this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Experimental workflow for the competitive radioligand binding assay.
Conclusion
The comprehensive in vitro characterization of this compound unequivocally demonstrates its high potency and exceptional selectivity as an agonist for the orexin 2 receptor. The greater than 5,000-fold functional selectivity over the orexin 1 receptor underscores its potential as a targeted therapeutic agent for disorders arising from orexin deficiency, such as narcolepsy type 1. The detailed experimental protocols provided in this document serve as a guide for researchers seeking to further investigate the pharmacological properties of this compound and other orexin receptor modulators. The distinct pharmacological profile of this compound makes it a valuable tool for dissecting the physiological roles of the OX2R and a promising candidate for clinical development.
References
- 1. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danavorexton (TAK-925) is a potent and highly selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the central nervous system. The orexin system plays a critical role in the regulation of wakefulness, arousal, and other physiological processes. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder. Danavorexton, by mimicking the action of the endogenous orexin neuropeptides at the OX2R, offers a promising therapeutic strategy to restore orexin signaling and alleviate the symptoms of narcolepsy and other hypersomnolence disorders. This technical guide provides a comprehensive overview of the neuronal mechanism of action of Danavorexton, detailing its interaction with the OX2R, the subsequent intracellular signaling cascades, and its effects on neuronal activity.
Core Mechanism of Action: Selective OX2R Agonism
Danavorexton acts as a direct agonist at the orexin 2 receptor. Its high selectivity for OX2R over the orexin 1 receptor (OX1R) is a key feature of its pharmacological profile. This selectivity is crucial as OX2R is considered the primary mediator of the wake-promoting effects of the orexin system.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining Danavorexton's interaction with and activation of the human orexin 2 receptor.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 48 nM | Radioligand binding assay using [3H]T-516 (a Danavorexton analog) in hOX2R-transfected Expi293F cells. | [1] |
| Functional Potency (EC50) | 5.5 nM | Calcium mobilization assay in CHO-K1 cells stably expressing human OX2R. | [2][3] |
| Selectivity (OX1R/OX2R EC50 ratio) | >5,000-fold | Calcium mobilization assays in CHO-K1 cells expressing either human OX1R or OX2R. | [2] |
| Electrophysiological Potency (EC50) | 300 nM | Increased burst frequency of neurons in the pre-Bötzinger complex. | [2] |
| Electrophysiological Potency (EC50) | 1.6 µM | Increased burst frequency of phrenic motoneurons. | [2] |
Neuronal Signaling Pathways Activated by Danavorexton
Upon binding to the OX2R on the neuronal cell membrane, Danavorexton initiates a cascade of intracellular signaling events. The OX2R is known to couple to multiple G-protein subtypes, primarily Gq/11, but also Gs and Gi/o, leading to the activation of diverse downstream effector systems.
Gq-Mediated Pathway: The Primary Mechanism
The principal signaling pathway activated by Danavorexton through OX2R is the Gq-mediated cascade. This pathway is central to the excitatory effects of orexins on neurons.
References
A Technical Guide to TAK-994: A Selective Orexin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by the profound loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS) and cataplexy.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness.[2][3] Genetic studies, particularly in knockout mice, have demonstrated that OX2R plays a more dominant role in sleep/wake regulation than OX1R.[1][4][5] This has positioned OX2R as a key therapeutic target for NT1. TAK-994 is a novel, orally available, and selective OX2R agonist that was developed to address the underlying orexin deficiency in NT1.[1][6] Despite demonstrating impressive efficacy in clinical trials, its development was halted due to liver toxicity concerns.[6][7][8][9] This guide provides a detailed technical overview of the preclinical and clinical pharmacology of TAK-994, its mechanism of action, and the experimental protocols used in its evaluation.
Pharmacological Profile of TAK-994
TAK-994 was designed as a potent and selective agonist for the human OX2R. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
The selectivity and potency of TAK-994 were primarily assessed using calcium mobilization assays in Chinese hamster ovary (CHO) cells stably expressing either human OX1R or OX2R.[10]
Table 1: In Vitro Receptor Binding and Functional Potency of TAK-994
| Parameter | Receptor | Value | Assay Type |
|---|---|---|---|
| EC₅₀ | human OX2R | 19 nM | Calcium Mobilization[1][10] |
| Selectivity | OX2R vs. OX1R | >700-fold | Calcium Mobilization[1][10][11] |
The wake-promoting effects of TAK-994 were evaluated in various animal models, including wild-type mice and orexin-deficient mouse models of narcolepsy (e.g., orexin/ataxin-3 mice).[1][11]
Table 2: In Vivo Efficacy of TAK-994
| Animal Model | Administration | Key Findings |
|---|---|---|
| Normal Mice | Oral | Significantly promoted wakefulness.[1] |
| OX2R KO Mice | Oral | No wake-promoting effects observed, confirming OX2R selectivity.[1] |
| Orexin/ataxin-3 Mice | Single Oral Dose | Ameliorated fragmentation of wakefulness and suppressed cataplexy-like episodes.[1][11] |
| Orexin/ataxin-3 Mice | Chronic Dosing (14 days) | Maintained wake-promoting effects without signs of tachyphylaxis or sleep rebound.[1][11] |
| Cynomolgus Monkeys | Oral (10 mg/kg) | Significantly increased wakefulness time during the normal sleep phase.[12] |
A Phase 2, randomized, double-blind, placebo-controlled study (NCT04096560) evaluated TAK-994 in patients with NT1.[7][13] The trial was terminated early due to hepatotoxicity, but the efficacy data were significant.[7][8][9]
Table 3: Key Efficacy Results from Phase 2 Clinical Trial in NT1 Patients (at Week 8)
| Treatment Group (Twice Daily) | Change from Baseline in Mean Sleep Latency (MWT) | Placebo-Adjusted Improvement |
|---|---|---|
| Placebo | -2.5 minutes | N/A |
| TAK-994 (30 mg) | +23.9 minutes | +26.4 minutes[7][14] |
| TAK-994 (90 mg) | +27.4 minutes | +29.9 minutes[7][14] |
| TAK-994 (180 mg) | +32.6 minutes | +35.0 minutes[7][14] |
MWT: Maintenance of Wakefulness Test. All comparisons to placebo were statistically significant (p<0.001).[14]
Mechanism of Action and Signaling Pathways
Orexin receptors are G-protein coupled receptors (GPCRs) that activate multiple intracellular signaling cascades.[3] OX2R primarily couples to Gq proteins, but can also engage Gi and Gs pathways.[3][15][16][17]
The primary mechanism for orexin-mediated neuronal excitation is through the Gq pathway.[3][16][17] Activation of OX2R by an agonist like TAK-994 initiates a cascade leading to increased intracellular calcium and neuronal depolarization.
References
- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 6. drughunter.com [drughunter.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. neurologylive.com [neurologylive.com]
- 9. academic.oup.com [academic.oup.com]
- 10. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. takeda.com [takeda.com]
- 15. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 16. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
TAK-925 (Danavorexton): A Technical Guide to its Role in Sleep-Wake Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TAK-925, also known as danavorexton, a novel, potent, and highly selective orexin 2 receptor (OX2R) agonist. Orexin neuropeptides are critical regulators of sleep-wake states, and their deficiency is the underlying cause of narcolepsy type 1.[1][2] this compound was developed to mimic the function of orexin by directly targeting the OX2R, offering a promising therapeutic strategy for treating excessive daytime sleepiness (EDS) associated with narcolepsy and other hypersomnolence disorders.[3][4] This document details the mechanism of action of this compound, its effects on the sleep-wake cycle as demonstrated in preclinical and clinical studies, and provides an overview of the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Mechanism of Action
This compound is a small molecule agonist that exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).[2] The orexin system plays a pivotal role in promoting and maintaining wakefulness. The loss of orexin-producing neurons in the lateral hypothalamus is the hallmark pathology of narcolepsy type 1, leading to symptoms of excessive daytime sleepiness and cataplexy.[2]
This compound binds to and activates the OX2R, a G protein-coupled receptor (GPCR), mimicking the effects of the endogenous orexin-A and orexin-B peptides.[5][6] Structural studies have revealed that this compound binds to the same orthosteric pocket as orexin peptides and induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[5][6] The OX2R is known to couple to Gq and Gi proteins, and its activation by this compound leads to the modulation of neuronal activity in key wake-promoting brain regions, such as the tuberomammillary nucleus (TMN).[1][2]
Signaling Pathway of this compound at the Orexin 2 Receptor
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| OX2R EC50 | 5.5 nM | CHO cells expressing human OX2R | Calcium Mobilization | [1][2] |
| Selectivity (OX1R/OX2R) | >5,000-fold | CHO cells expressing human OX1R/OX2R | Calcium Mobilization | [1][2] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Wild-type Mice | Subcutaneous (SC), ≥ 1 mg/kg | Significant increase in wakefulness during the sleep phase. | [1][2] |
| OX2R Knockout Mice | Subcutaneous (SC) | No increase in wakefulness, confirming OX2R-mediated effect. | [1][2] |
| Orexin/ataxin-3 Transgenic Mice (Narcolepsy Model) | Subcutaneous (SC), ≥ 1 mg/kg | Increased wakefulness, reduced sleep fragmentation, and suppressed cataplexy-like episodes. | [3][7] |
| Common Marmosets | Subcutaneous (SC), ≥ 0.1 mg/kg | Significant increase in wakefulness. | [8] |
| Cynomolgus Monkeys | Subcutaneous (SC), ≥ 1 mg/kg | Significant increase in wakefulness. | [8] |
Table 3: Clinical Pharmacodynamic Effects of this compound in Humans
| Population | Administration | Assessment | Key Findings | Reference |
| Narcolepsy Type 1 Patients | Single 9-hour IV infusion (5 mg, 11.2 mg, 44.8 mg) | MWT (40 min) | Dose-dependent increase in sleep latency. Mean sleep latency: Placebo (2.9 min), 5 mg (22.4 min), 11.2 mg (37.6 min), 44.8 mg (40 min). | [3][9] |
| Healthy Sleep-Deprived Adults | Single 9-hour IV infusion (44 mg, 112 mg) | MWT (40 min) | Statistically superior wake-promoting effects to placebo. Mean sleep latency: Placebo (9.2 min), 44 mg (21.4 min), 112 mg (31.8 min). | [8][9] |
| Narcolepsy Type 1 Patients | Multiple 9-hour IV infusions (11 mg, 44 mg) | MWT (40 min) | Significant improvement in sleep latency from baseline compared to placebo on Day 1 and Day 7. | [3] |
| Narcolepsy Type 2 Patients | Multiple 9-hour IV infusions (44 mg, 112 mg) | MWT (40 min) | Significant improvement in sleep latency from baseline compared to placebo on Day 1 and Day 7. | [3] |
| Obstructive Sleep Apnea Patients with EDS | Single 9-hour IV infusion (44 mg, 112 mg) | MWT | Significant improvement in sleep latency compared to placebo. Mean sleep latency: Placebo (11.45 min), 44 mg (33.57 min), 112 mg (39.62 min). | [10] |
| Idiopathic Hypersomnia Patients | Single IV infusion (112 mg) | MWT, KSS | Improvement in subjective and objective excessive daytime sleepiness. | |
| Healthy Adults | Single IV infusion (11 mg, 19 mg) during remifentanil-induced respiratory depression | Ventilation measurements, RASS, VAS | Significantly increased ventilation and decreased sedation compared to placebo. | [11][12] |
IV: Intravenous; MWT: Maintenance of Wakefulness Test; KSS: Karolinska Sleepiness Scale; RASS: Richmond Agitation Sedation Scale; VAS: Visual Analog Scale.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency and selectivity of this compound for the human OX1R and OX2R.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant OX1R or OX2R.
-
Methodology:
-
Cells are cultured in appropriate media and seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
The EC50 value is calculated from the concentration-response curve.
-
-
Data Analysis: The data are normalized to the maximum response induced by a saturating concentration of orexin-A. The EC50 is determined by fitting the data to a four-parameter logistic equation.
Preclinical In Vivo Sleep-Wake Assessment in Mice
-
Objective: To evaluate the effect of this compound on sleep-wake architecture in wild-type and narcoleptic mouse models.
-
Animal Models:
-
Surgical Procedure:
-
Mice are anesthetized.
-
EEG and EMG electrodes are implanted for polysomnographic recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
A telemetry device is implanted for data transmission.
-
Mice are allowed to recover for at least one week post-surgery.
-
-
Experimental Protocol:
-
Mice are habituated to the recording chambers and injection procedures.
-
This compound or vehicle is administered (typically subcutaneously) at the beginning of the light phase (the normal sleep period for mice).
-
EEG and EMG data are continuously recorded for a specified period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG and EMG signals.
-
Total time spent in each state, number and duration of episodes, and state transitions are quantified.
-
In narcolepsy models, cataplexy-like episodes (brief periods of muscle atonia during wakefulness) are also quantified.
-
Clinical Assessment of Wakefulness
-
Objective: To objectively measure the ability to remain awake in a sleep-conducive environment.
-
Protocol:
-
The test consists of four trials conducted at two-hour intervals.[9]
-
For each trial, the participant is seated in a quiet, dimly lit room and instructed to try to remain awake without using any extraordinary measures.[13]
-
Polysomnography (EEG, EOG, EMG) is used to monitor for sleep onset.
-
Each trial lasts for a predetermined duration (e.g., 40 minutes) or is terminated upon unequivocal sleep onset.[9][13]
-
-
Primary Endpoint: Sleep latency, defined as the time from the start of the trial to the first epoch of sleep. The mean sleep latency across the four trials is calculated.[4]
-
Objective: To subjectively assess the level of sleepiness at a specific point in time.[14]
-
Protocol:
Experimental Workflow for a Clinical Trial of this compound
Conclusion
This compound (danavorexton) is a selective OX2R agonist that has demonstrated robust wake-promoting effects in both preclinical models and human clinical trials. By targeting the underlying orexin deficiency in narcolepsy, this compound represents a mechanistically novel approach to treating excessive daytime sleepiness. The quantitative data from in vitro, preclinical, and clinical studies consistently support its efficacy in promoting and maintaining wakefulness. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other orexin receptor agonists. Further research and development in this area hold significant promise for patients suffering from narcolepsy and other disorders of hypersomnolence. While the intravenous administration of this compound limits its long-term therapeutic potential, it has served as a critical proof-of-concept for the development of orally available OX2R agonists.
References
- 1. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sleepfoundation.org [sleepfoundation.org]
- 5. Molecular mechanism of the wake-promoting agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. takeda.com [takeda.com]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A normative study of the maintenance of wakefulness test (MWT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
A Technical Guide to TAK-994: A Novel Orexin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-994 is a novel, orally bioavailable, and selective orexin 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[1][2] Narcolepsy Type 1 is characterized by excessive daytime sleepiness and cataplexy, stemming from a significant loss of orexin-producing neurons in the hypothalamus.[3] By targeting the OX2R, TAK-994 aimed to mimic the effects of the endogenous neuropeptide orexin, thereby promoting wakefulness and reducing cataplexy.[4][5] Despite demonstrating promising efficacy in clinical trials, the development of TAK-994 was discontinued due to instances of hepatotoxicity.[6][7] This guide provides a detailed overview of the pharmacological data, experimental protocols, and signaling pathways associated with TAK-994.
Core Data Presentation
The following tables summarize the key quantitative data for TAK-994, from its in vitro potency to its clinical efficacy in patients with narcolepsy type 1.
Table 1: In Vitro Pharmacology of TAK-994
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 19 nM | Human OX2R | Calcium Mobilization | [4] |
| Selectivity | >700-fold | OX2R vs. OX1R | Not Specified | [4] |
Table 2: Phase 2 Clinical Trial Efficacy of TAK-994 in Narcolepsy Type 1 (8-week treatment)
| Dose (twice daily) | Change from Baseline in Mean Sleep Latency on MWT (minutes) | Placebo-Adjusted LS Mean Estimate (minutes) | P-value | Reference |
| 30 mg | 23.9 | 26.4 | <0.001 | [8] |
| 90 mg | 27.4 | 29.9 | <0.001 | [8] |
| 180 mg | 32.6 | 35.0 | <0.001 | [8] |
| Placebo | -2.5 | - | - | [8] |
MWT: Maintenance of Wakefulness Test; LS: Least Squares
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of TAK-994.
In Vitro Receptor Activation: Calcium Mobilization Assay
The potency of TAK-994 at the human orexin 2 receptor was determined using a calcium mobilization assay. This common method for G-protein coupled receptors (GPCRs) like OX2R measures the increase in intracellular calcium concentration following receptor activation.
Principle: OX2R is a Gq-coupled GPCR.[9] Agonist binding to OX2R activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.[10]
Generalized Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human OX2R are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.[11]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transport inhibitor like probenecid to prevent dye leakage. The plate is incubated to allow for dye de-esterification.[12]
-
Compound Addition: Various concentrations of TAK-994 are added to the wells using an automated liquid handler.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The increase in fluorescence corresponds to the increase in intracellular calcium.[7]
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using a sigmoidal dose-response curve.
In Vivo Efficacy: Maintenance of Wakefulness Test (MWT)
The MWT is a standard objective measure of the ability to stay awake and is a key endpoint in clinical trials for narcolepsy treatments.[13]
Generalized Protocol:
-
Patient Preparation: Participants undergo a full-night polysomnography (PSG) the night before the MWT to ensure adequate sleep duration and quality.[14] Patients are instructed to abstain from caffeine and other stimulants.
-
Test Conditions: The test consists of four to five trials conducted at two-hour intervals throughout the day in a quiet, dark room.[4][15]
-
Procedure: For each trial, the participant is seated comfortably in a bed or chair and instructed to try to remain awake for as long as possible without using any extraordinary measures to prevent sleep (e.g., singing, pinching themselves).[16]
-
Monitoring: Continuous electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are recorded to determine the precise moment of sleep onset.
-
Trial Termination: A trial is terminated after 40 minutes if the participant remains awake, or after the first unequivocal signs of sleep (e.g., 3 consecutive epochs of N1 sleep or 1 epoch of any other sleep stage).[13]
-
Data Analysis: The primary outcome is the mean sleep latency across all trials. An increase in the mean sleep latency indicates improved ability to stay awake.
Signaling Pathways and Experimental Workflow
Orexin 2 Receptor (OX2R) Signaling Pathway
The binding of an agonist like TAK-994 to the OX2R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium and subsequent neuronal excitation.
Caption: Simplified signaling pathway of TAK-994 at the Orexin 2 Receptor (OX2R).
Experimental Workflow for Characterization of a Novel OX2R Agonist
The following diagram illustrates a typical workflow for the preclinical and clinical characterization of a novel OX2R agonist like TAK-994.
Caption: A generalized experimental workflow for the development of an OX2R agonist.
References
- 1. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAINTENANCE OF WAKEFULNESS TEST: A POLYSOMNOGRAPHIC TECHNIQUE FOR EVALUATING TREATMENT EFFICACY IN PATIENTS WITH EXCESSIVE SOMNOLENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. jcsm.aasm.org [jcsm.aasm.org]
- 14. sleeppractitioners.com [sleeppractitioners.com]
- 15. researchgate.net [researchgate.net]
- 16. sleepeducation.org [sleepeducation.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danavorexton (TAK-925) is an investigational, potent, and highly selective orexin 2 receptor (OX2R) agonist designed to address the underlying orexin deficiency in neurological disorders such as narcolepsy.[1][2] Administered intravenously, danavorexton has demonstrated significant wake-promoting effects in preclinical models and clinical trials involving patients with narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), idiopathic hypersomnia (IH), and obstructive sleep apnea (OSA).[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of danavorexton, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from key studies and detailed experimental methodologies.
Mechanism of Action
Danavorexton is a small-molecule, brain-penetrant agonist that exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R), with a reported selectivity of over 5,000-fold in vitro.[2] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness.[2] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons.[1][5] By selectively activating OX2R, danavorexton mimics the function of endogenous orexins, thereby promoting wakefulness and alleviating symptoms of excessive daytime sleepiness.[1][2][6] Preclinical studies have confirmed that the wake-promoting effects of danavorexton are dependent on OX2R activation, as these effects were absent in OX2R knockout mice.[2][6]
Signaling Pathway of Danavorexton
Caption: Orexin 2 Receptor signaling pathway activated by Danavorexton.
Pharmacodynamics
The pharmacodynamic effects of danavorexton have been evaluated in both preclinical animal models and human clinical trials, consistently demonstrating a robust wake-promoting profile.
Preclinical Pharmacodynamics
In orexin/ataxin-3 transgenic mice, a model for NT1, danavorexton administration led to a significant increase in wakefulness and a reduction in the fragmentation of wakefulness during the active phase.[2][6] Furthermore, it was observed to decrease cataplexy-like episodes and suppress abnormal body weight gain with repeated administration.[6] Electrophysiological analysis indicated that the activation of endogenous OX2R by danavorexton is very similar to that of the native orexin peptide.[7] Studies in non-human primates, including common marmosets and cynomolgus monkeys, also confirmed that subcutaneous administration of danavorexton significantly increased wakefulness.[8]
Clinical Pharmacodynamics
Clinical studies have shown that intravenous danavorexton significantly improves measures of excessive daytime sleepiness across various patient populations.
Table 1: Summary of Clinical Pharmacodynamic Effects of Danavorexton
| Indication | Assessment | Dose(s) | Key Findings | Reference(s) |
| Narcolepsy Type 1 (NT1) | Maintenance of Wakefulness Test (MWT) | 5 mg, 11.2 mg, 44.8 mg (Single Rising Dose) | Dose-dependent increase in sleep latency. Placebo-adjusted change in average sleep latency: 18.79 min (5 mg), 36.06 min (11.2 mg), 36.66 min (44.8 mg). A ceiling effect of 40 minutes was reached. | [2][9] |
| Narcolepsy Type 2 (NT2) | Maintenance of Wakefulness Test (MWT) | 44 mg, 112 mg (Multiple Rising Dose) | Significant improvement in sleep latency. Day 7 placebo-adjusted improvement from baseline: 24.58 min (44 mg), 27.27 min (112 mg). | [2] |
| Idiopathic Hypersomnia (IH) | Maintenance of Wakefulness Test (MWT) | 112 mg (Single Infusion) | Significant increase in sleep latency. LS mean placebo-adjusted sleep latency was 29.4 minutes. 96% of participants reached the maximum 40-minute latency in at least one session. | [10] |
| Idiopathic Hypersomnia (IH) | Karolinska Sleepiness Scale (KSS) | 112 mg (Single Infusion) | Significant reduction in subjective sleepiness (p < 0.001). LS mean KSS scores: 3.63 (Danavorexton) vs. 6.95 (Placebo). | [10] |
| Obstructive Sleep Apnea (OSA) with Residual EDS | Maintenance of Wakefulness Test (MWT) | 44 mg, 112 mg (Single Infusion) | Improvements in mean MWT scores observed with both doses compared to placebo. | [4] |
| Healthy, Sleep-Deprived Adults | Maintenance of Wakefulness Test (MWT) | 44 mg, 112 mg (Continuous Infusion) | Statistically superior wake-promoting effects to placebo. LS mean difference from placebo in average sleep latency: 16.8 min (44 mg), 30.2 min (112 mg). | [8] |
| Healthy Adults with Opioid-Induced Respiratory Depression | Ventilation Measures (Minute Volume) | 11 mg (low dose), 19 mg (high dose) | Significant increase in minute volume compared to placebo: 8.2 L/min (low dose), 13.0 L/min (high dose). | [11][12] |
| Healthy Adults with Opioid-Induced Respiratory Depression | Sedation (Visual Analog Scale) | 19 mg (high dose) | Significant decrease in sedation compared to placebo (-29.7 mm). | [11][12] |
Pharmacokinetics
Danavorexton is administered via intravenous infusion due to limited oral availability.[6] Following intravenous administration, it demonstrates predictable pharmacokinetics.
Table 2: Pharmacokinetic Parameters of Danavorexton
| Parameter | Value | Population | Reference(s) |
| Route of Administration | Intravenous | Human | [13][14] |
| Elimination Half-life (t½) | ~3.3–5.1 hours | Human | [13] |
| Brain Penetration | Yes | Preclinical/Human | [6][15] |
Pharmacodynamic and pharmacokinetic analysis in preclinical models revealed a threshold effect, where danavorexton induced a sustained wakefulness-promoting effect when plasma concentrations exceeded approximately 100 ng/mL in orexin/ataxin-3 mice.[2] This finding helped guide the dosage selection for human clinical trials.[2]
Experimental Protocols
The pharmacological profile of danavorexton has been characterized through a series of preclinical and clinical studies.
Preclinical Studies: Narcolepsy Mouse Model
-
Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, mimicking the pathophysiology of human NT1.[2][6]
-
Drug Administration: Danavorexton was administered via subcutaneous injection.[15]
-
Assessments:
-
Sleep/Wakefulness: Assessed using electroencephalogram (EEG) and electromyogram (EMG) recordings to determine time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[2][6]
-
Cataplexy-like Episodes: Identified by periods of muscle atonia during wakefulness.[2][6]
-
EEG Power Spectral Analysis: To evaluate the quality of wakefulness.[6][7]
-
Clinical Trials: Phase 1 Studies
The clinical development of danavorexton has involved several Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Study Design: Typically randomized, double-blind, placebo-controlled, crossover designs.[8][10][11]
-
Participant Populations: Healthy volunteers (including sleep-deprived and under opioid-induced respiratory depression), patients with NT1, NT2, IH, and OSA.[1][3][8][11]
-
Drug Administration: Single or multiple rising doses administered via continuous intravenous infusion.[1][10]
-
Key Pharmacodynamic Endpoints:
-
Maintenance of Wakefulness Test (MWT): A standardized objective measure of the ability to remain awake during the day. Participants are asked to sit quietly in a dimly lit room and try to stay awake for a series of 40-minute trials. The primary endpoint is sleep latency.[2][8][10]
-
Karolinska Sleepiness Scale (KSS): A subjective, self-rated scale of sleepiness at a particular moment.[8][10]
-
Psychomotor Vigilance Task (PVT): A test measuring sustained attention and reaction time.[3][10]
-
Experimental Workflow: Clinical Trial for Idiopathic Hypersomnia
Caption: Workflow for a randomized, crossover clinical trial of Danavorexton.
Safety and Tolerability
Across clinical trials, intravenous danavorexton has been generally well-tolerated.[1][2] In a study with patients with idiopathic hypersomnia, treatment-emergent adverse events (TEAEs) were mostly mild to moderate.[10][16] Urinary TEAEs, such as pollakiuria (frequent urination), have been noted in some participants receiving danavorexton.[4][10] No deaths or TEAEs leading to discontinuation of the study drug have been reported in the cited studies.[4][10]
Summary and Future Directions
Danavorexton is a selective OX2R agonist that effectively reverses symptoms of excessive daytime sleepiness in conditions characterized by orexin deficiency or dysfunction. Its potent wake-promoting effects, demonstrated across multiple preclinical and clinical studies, highlight the therapeutic potential of OX2R agonism. While development of the intravenous formulation of danavorexton (this compound) has been discontinued for strategic reasons, the promising clinical data have paved the way for the development of next-generation, orally available OX2R agonists.[17][18] The findings from the danavorexton program have been instrumental in validating the OX2R as a key therapeutic target for narcolepsy and other hypersomnolence disorders.
Logical Relationships of Danavorexton's Effects
Caption: Logical flow from mechanism to clinical effects of Danavorexton.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and pharmacodynamics of a single infusion of danavorexton in adults with obstructive sleep apnea experiencing excessive daytime sleepiness despite adequate use of CPAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Danavorexton - Wikipedia [en.wikipedia.org]
- 14. pharmakb.com [pharmakb.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Danavorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Danavorexton - Takeda - AdisInsight [adisinsight.springer.com]
A Technical Guide to Selective Orexin Type-2 Receptor (OX2R) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin (hypocretin) neuropeptide system has revolutionized our understanding of sleep-wake regulation. Orexin-A and Orexin-B, produced by a small population of neurons in the lateral hypothalamus, play a crucial role in promoting and maintaining wakefulness. The loss of these neurons is the underlying cause of narcolepsy type 1 (NT1), a debilitating sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy.
Orexins exert their effects through two G protein-coupled receptors (GPCRs), the orexin type-1 receptor (OX1R) and the orexin type-2 receptor (OX2R). While both receptors are involved in wakefulness, OX2R is considered the primary mediator of this effect. Consequently, the development of selective OX2R agonists has emerged as a promising therapeutic strategy to address the core pathophysiology of narcolepsy and other disorders of hypersomnolence. This technical guide provides an in-depth overview of the core science behind selective OX2R agonists, including their mechanism of action, pharmacological properties, and the experimental methodologies used in their evaluation.
Mechanism of Action: The OX2R Signaling Pathway
Selective OX2R agonists are small molecules designed to mimic the action of endogenous orexin peptides by binding to and activating OX2R.[1] OX2R is a pleiotropic GPCR, coupling to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, to initiate a cascade of intracellular signaling events.[2] This diverse signaling capacity allows OX2R to exert a range of effects on neuronal excitability and function.
The primary and best-characterized pathway involves the coupling of OX2R to the Gq subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] The resulting increase in intracellular calcium and activation of PKC leads to the modulation of various ion channels and downstream signaling molecules, ultimately promoting neuronal depolarization and increasing neuronal firing rates.
In addition to Gq coupling, OX2R can also signal through Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, coupling to Gs can stimulate adenylyl cyclase, resulting in an increase in cAMP. The specific G protein coupling and downstream signaling cascade can be cell-type and context-dependent, contributing to the diverse physiological roles of the orexin system.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders - BioSpace [biospace.com]
- 4. promega.com [promega.com]
Preclinical Profile of Danavorexton (TAK-925): A Novel Orexin 2 Receptor Agonist for Narcolepsy
An In-depth Technical Guide on the Preclinical Evaluation of TAK-925 in Murine Models of Narcolepsy
Introduction
Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle tone triggered by strong emotions. The pathophysiology of NT1 is directly linked to a significant loss of orexin-producing neurons in the lateral hypothalamus. Orexin neuropeptides (Orexin-A and Orexin-B) are crucial for maintaining wakefulness by acting on two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). The development of non-peptide, brain-penetrant orexin receptor agonists presents a promising therapeutic strategy to address the underlying orexin deficiency in NT1.[1][2][3]
Danavorexton (this compound) is a potent and highly selective orexin 2 receptor (OX2R) agonist developed to mimic the function of endogenous orexin.[1][3][4] Preclinical studies have demonstrated its potential to ameliorate the core symptoms of narcolepsy in animal models that replicate the human condition. This technical guide provides a comprehensive overview of the preclinical studies of this compound in established narcolepsy mouse models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound acts as a selective agonist at the OX2R.[5][6] In vitro studies have shown that this compound has over 5,000-fold selectivity for the human OX2R compared to the OX1R.[1][3] Upon binding, this compound activates the OX2R, which primarily couples to the Gq protein, initiating a signaling cascade that leads to neuronal excitation and the promotion of wakefulness.[5] This targeted activation of OX2R is believed to be key to its therapeutic effects in narcolepsy, as studies in OX2R knockout mice have demonstrated phenotypes that closely resemble human narcolepsy.[4][6]
Preclinical Narcolepsy Models
The primary animal model used in the preclinical evaluation of this compound is the orexin/ataxin-3 transgenic mouse.[1][2] These mice express a neurotoxin (ataxin-3) specifically in orexin neurons, leading to their progressive loss. This model recapitulates the key features of human NT1, including fragmented sleep-wake cycles, cataplexy-like episodes, and obesity.[2] Another model mentioned in the context of orexin receptor agonist research is the orexin/tTA; TetO-DTA mouse, which also involves the ablation of orexin neurons.[7]
Experimental Methodologies
General Experimental Workflow
The preclinical assessment of this compound typically follows a structured workflow to evaluate its effects on sleep, wakefulness, and cataplexy.
Drug Administration
This compound was administered subcutaneously (s.c.) or intraperitoneally (i.p.) to the narcoleptic mouse models.[7] Dosing often occurred at specific times relative to the light-dark cycle, for instance, 15 minutes before the onset of the dark (active) phase, to assess the drug's impact on wakefulness during the period when the animals are naturally more active.[7]
Sleep, Wakefulness, and Cataplexy Assessment
-
Data Acquisition: Electroencephalogram (EEG) and electromyogram (EMG) signals, along with subcutaneous temperature and general activity, were recorded using telemetry systems.[7]
-
Scoring: Recordings were scored to identify distinct states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[7]
-
Cataplexy-like Episodes: These events were identified by periods of muscle atonia (low EMG activity) while the EEG indicated a wakeful state.[1][8]
Neuronal Activation Analysis
To confirm that this compound activates relevant brain regions, neuronal activation was assessed by immunostaining for c-fos, an immediate-early gene product and a marker of recent neuronal activity.[2]
-
Administration: this compound was administered subcutaneously to orexin/ataxin-3 transgenic mice.[2]
-
Tissue Collection: After a set period, the mice were euthanized, and their brains were collected.
-
Immunohistochemistry: Brain slices, particularly those containing the tuberomammillary nucleus (TMN), a key wake-promoting center rich in OX2R, were stained for c-fos.[2][6]
-
Quantification: The number of c-fos-positive cells was counted to quantify the level of neuronal activation.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in narcolepsy mouse models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| EC50 (Human OX2R) | 5.5 nM | Calcium Mobilization | [6] |
| Selectivity (OX2R vs. OX1R) | >5,000-fold | Calcium Mobilization | [1][3][6] |
Table 2: Effects of this compound on Wakefulness in Orexin/Ataxin-3 Mice
| Dose (s.c.) | Outcome Measure (First hour post-dose) | Result | Reference |
| 0.3 mg/kg | Total Wakefulness Time | Significant Increase | [8] |
| 1 mg/kg | Total Wakefulness Time | Significant Increase | [8] |
| 3 mg/kg | Total Wakefulness Time | Significant Increase | [8] |
| 10 mg/kg | Total Wakefulness Time | Significant Increase | [8] |
| 3 mg/kg | Duration of Wakefulness Episodes | Significant Increase | [8] |
| 3 mg/kg | Number of Wakefulness Episodes | Significant Decrease (Consolidation) | [8] |
Table 3: Effects of this compound on Cataplexy and Sleep Latency in Narcoleptic Mice
| Dose | Outcome Measure | Result | Mouse Model | Reference |
| 0.3 mg/kg (s.c.) | Cataplexy-like Episodes | Significant Reduction | Orexin/ataxin-3 | [8] |
| 1 mg/kg (s.c.) | Cataplexy-like Episodes | Significant Reduction | Orexin/ataxin-3 | [8] |
| 1, 3, 10 mg/kg (s.c.) | NREM Sleep Onset | Dose-related Delay | Orexin/tTA; TetO-DTA | [7] |
| 1, 3, 10 mg/kg (s.c.) | REM Sleep Onset | Dose-related Delay | Orexin/tTA; TetO-DTA | [7] |
| 10 mg/kg (s.c.) | Cataplexy Reduction | Sustained across 6-hour recording | Orexin/tTA; TetO-DTA | [7] |
Table 4: Effects of this compound on Neuronal Activation and Body Weight
| Dose | Outcome Measure | Result | Mouse Model | Reference |
| Not specified (s.c.) | c-fos-positive cells in TMN | Significant Increase | Orexin/ataxin-3 | [2] |
| Not specified (s.c., 14 days) | Body Weight Gain | Significantly Attenuated | Orexin/ataxin-3 | [2] |
| Not specified (s.c., 14 days) | Daily Food Intake | No Change | Orexin/ataxin-3 | [2] |
Summary of Preclinical Findings
Preclinical studies in murine models of narcolepsy robustly demonstrate the therapeutic potential of this compound. Subcutaneous administration of this compound leads to a significant and dose-dependent increase in wakefulness, primarily by prolonging the duration of wake episodes rather than increasing their frequency, indicating a consolidation of the wakeful state.[8] Furthermore, this compound effectively suppresses cataplexy-like episodes, a hallmark symptom of NT1.[7][8] The wake-promoting effects are further supported by evidence of increased neuronal activity in the tuberomammillary nucleus, a key arousal center.[2][6] Notably, chronic administration of this compound also attenuated the body weight gain observed in these narcoleptic mice without altering their food consumption, addressing another common comorbidity of the disorder.[2] These effects were observed in wild-type mice but not in OX2R knockout mice, confirming the on-target mechanism of action.[6]
Conclusion
The preclinical data for danavorexton (this compound) in narcolepsy models provide a strong rationale for its clinical development. The compound's high selectivity for the OX2R translates into potent, on-target efficacy in ameliorating the primary symptoms of narcolepsy, including sleep-wake fragmentation and cataplexy, in animal models that closely mimic the human condition. The detailed methodologies and quantitative outcomes from these studies have been pivotal in guiding the successful translation of this compound into human clinical trials, where it has also shown promising results in improving wakefulness in patients with NT1.[1][3] These findings underscore the potential of selective OX2R agonism as a transformative, mechanism-based therapeutic approach for narcolepsy.
References
- 1. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular mechanism of the wake-promoting agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists this compound and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to TAK-925 (Danavorexton): A Selective Orexin 2 Receptor Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TAK-925, a potent and selective orexin 2 receptor (OX2R) agonist. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, key experimental findings, and the methodologies employed in its characterization.
Chemical Structure and Properties
This compound, also known as Danavorexton, is a small molecule designed to selectively activate the orexin 2 receptor, a key regulator of wakefulness.[1][2] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (2R,3S)-3-(methanesulfonamido)-2-{[(cis-4-phenylcyclohexyl)oxy]methyl}piperidine-1-carboxylate | [1] |
| Synonyms | Danavorexton, TAK925 | [3] |
| CAS Number | 2114324-48-8 | [2] |
| Molecular Formula | C₂₁H₃₂N₂O₅S | [2] |
| Molecular Weight | 424.56 g/mol | [2] |
| SMILES | COC(=O)N1CCC--INVALID-LINK--[C@@H]1CO[C@H]2CC--INVALID-LINK--CC2 | [4] |
| Calculated LogP | 2.7 | [5] |
| Topological Polar Surface Area (TPSA) | 93.3 Ų | [5] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [6] |
| Appearance | White to off-white solid | [4] |
Note: Some physical properties such as melting point, boiling point, and pKa have not been consistently reported in publicly available literature and may be subject to further experimental determination. The provided LogP and TPSA are computed values.
Mechanism of Action and Signaling Pathways
This compound is a selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[7] It exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), which is crucial for minimizing potential side effects associated with OX1R activation.[1] The binding of this compound to OX2R initiates a cascade of intracellular signaling events that are believed to mediate its wake-promoting effects.
Orexin 2 Receptor Signaling Cascade
Upon activation by this compound, the OX2R can couple to multiple heterotrimeric G proteins, primarily Gq, Gs, and Gi. This promiscuous coupling leads to the activation of several downstream signaling pathways:
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in neuronal activation.[8][9]
-
Gs and Gi Pathways: OX2R can also couple to Gs and Gi, which respectively stimulate and inhibit adenylyl cyclase (AC), leading to an increase or decrease in cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).
-
MAPK/ERK Pathway: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is activated. This pathway is involved in regulating gene expression and neuronal plasticity.
-
CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor that is phosphorylated and activated by both PKA and MAPK pathways, leading to changes in the expression of genes involved in neuronal function and survival.
The following diagram illustrates the primary signaling pathways activated by this compound through the orexin 2 receptor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound as an OX2R agonist by measuring changes in intracellular calcium concentration.[7][10]
Experimental Workflow:
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well black, clear-bottom microplates and incubated overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer. Probenecid may be included to prevent dye leakage. The plate is incubated in the dark at 37°C for approximately one hour.
-
Compound Addition: After dye loading, the plate is placed in a fluorescence plate reader (e.g., a FLIPR system). A baseline fluorescence reading is established, and then serial dilutions of this compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time immediately after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is used to generate concentration-response curves, from which the EC₅₀ value (the concentration of agonist that gives half-maximal response) can be calculated.[8][11]
Electrophysiological Recordings in the Tuberomammillary Nucleus (TMN)
This technique is employed to assess the direct effects of this compound on the electrical activity of neurons in the tuberomammillary nucleus (TMN), a key wake-promoting brain region where OX2R is expressed.[7]
Methodology:
-
Brain Slice Preparation: Mice are anesthetized and perfused with an ice-cold cutting solution. The brain is rapidly removed, and coronal slices containing the TMN are prepared using a vibratome.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
Neuron Identification: TMN neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on identified TMN neurons to measure their membrane potential and firing rate.
-
This compound Application: After establishing a stable baseline recording, this compound is bath-applied to the slice at various concentrations.
-
Data Acquisition and Analysis: Changes in neuronal firing rate, membrane potential, and other electrophysiological parameters are recorded and analyzed to determine the effect of this compound on neuronal excitability.
c-Fos Immunohistochemistry
c-Fos is an immediate early gene whose protein product is rapidly expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is used as a marker of neuronal activation in response to this compound administration in vivo.[7][12]
Experimental Workflow:
Methodology:
-
Animal Treatment: Mice are administered this compound or a vehicle control via a specified route (e.g., subcutaneous injection).
-
Tissue Collection: After a predetermined time to allow for c-Fos expression (typically 90-120 minutes), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.
-
Sectioning: The fixed brains are sectioned using a vibratome or cryostat.
-
Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (for chromogenic detection) or a fluorophore (for fluorescent detection).
-
Visualization and Analysis: The sections are then treated with a substrate that reacts with the enzyme to produce a colored precipitate or are directly visualized under a fluorescence microscope. The number of c-Fos-positive cells in various brain regions is then quantified to map the neuronal circuits activated by this compound.[12][13]
Summary of Biological Activity
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Species/System | Endpoint | Result | Source |
| Calcium Mobilization | CHO cells expressing human OX2R | EC₅₀ | 5.5 nM | [7] |
| Receptor Selectivity | CHO cells expressing human OX1R/OX2R | Fold Selectivity (OX2R vs. OX1R) | >5,000-fold | [7] |
| Electrophysiology | Mouse TMN neurons | Neuronal Activation | Increased firing rate | [7] |
| Wakefulness Assessment (EEG/EMG) | Mice | Increase in Wakefulness | Significant increase in total wakefulness time | [10] |
| Neuronal Activation (c-Fos) | Mice | c-Fos Expression | Increased in various wake-promoting brain regions | [7] |
Conclusion
This compound is a potent and highly selective orexin 2 receptor agonist with demonstrated wake-promoting effects in preclinical models. Its well-defined mechanism of action and the detailed characterization of its in vitro and in vivo activity provide a strong foundation for its continued investigation as a potential therapeutic agent for disorders of hypersomnolence. The experimental protocols outlined in this guide offer a basis for the further study and evaluation of this compound and other selective orexin receptor modulators.
References
- 1. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danavorexton - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C21H32N2O5S | CID 130310079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danavorexton (TAK-925) is a novel, potent, and highly selective agonist for the orexin 2 receptor (OX2R).[1][2] As a key regulator of wakefulness, the orexin system, and particularly the OX2R, has emerged as a significant therapeutic target for sleep-wake disorders such as narcolepsy.[3][4] This technical guide provides an in-depth analysis of the binding affinity and functional potency of danavorexton for the human orexin receptors, detailing the experimental methodologies used for its characterization and visualizing the associated signaling pathways.
Quantitative Binding Affinity and Functional Potency
The interaction of danavorexton with orexin receptors has been primarily characterized through functional assays, specifically calcium mobilization assays, which measure the cellular response to receptor activation. The data consistently demonstrates danavorexton's high potency and remarkable selectivity for the OX2R over the orexin 1 receptor (OX1R).
| Compound | Receptor | Parameter | Value | Assay Type | Cell Line | Reference |
| Danavorexton (this compound) | Human OX2R | EC50 | 5.5 nM | Calcium Mobilization | Not Specified | [3] |
| Human OX1R | IC50 | >100,000 nM (>100 µM) | Calcium Mobilization | Not Specified | [5][6] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) in this context for an agonist at the non-preferred receptor indicates a lack of significant agonistic activity even at high concentrations. The greater than 5,000-fold selectivity for OX2R over OX1R is a key characteristic of danavorexton.[2]
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro calcium mobilization assays. Below is a detailed, representative protocol for such an assay designed to determine the potency of a compound like danavorexton at orexin receptors.
Calcium Mobilization Assay Protocol
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the orexin receptors.
1. Cell Culture and Plating:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human OX1R or OX2R is used.
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a predetermined density and allowed to adhere and grow overnight.[7]
2. Dye Loading:
-
The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.[7]
-
The dye solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (typically 45-60 minutes) to allow the dye to enter the cells and be de-esterified into its active, calcium-binding form.[7]
3. Compound Preparation and Addition:
-
Danavorexton is serially diluted in the assay buffer to create a range of concentrations.
-
The dye-loading solution is removed, and the cells are washed again with the assay buffer.
-
The various concentrations of danavorexton are then added to the appropriate wells.
4. Signal Detection:
-
The microplate is immediately placed into a fluorescence plate reader (e.g., a FLIPR® or FlexStation®).
-
The instrument is configured to excite the fluorescent dye at its excitation wavelength (e.g., ~485 nm for Fluo-4) and measure the emission at its emission wavelength (e.g., ~525 nm for Fluo-4).
-
Fluorescence intensity is measured kinetically over time, capturing the baseline fluorescence before and the increase in fluorescence after the addition of the compound.[7]
5. Data Analysis:
-
The change in fluorescence intensity (ΔRFU - Relative Fluorescence Units) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
The ΔRFU values are plotted against the logarithm of the danavorexton concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of orexin receptors and a typical experimental workflow for determining compound potency.
Orexin Receptor Signaling Pathway
Caption: Orexin Receptor Signaling Cascade.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for Calcium Mobilization Assay.
Conclusion
Danavorexton is a highly potent and selective OX2R agonist. The primary method for quantifying its activity is through functional assays, such as the calcium mobilization assay, which consistently demonstrate its nanomolar potency at the OX2R and a selectivity of over 5,000-fold against the OX1R. This remarkable selectivity profile underscores its potential as a targeted therapeutic for disorders characterized by a deficit in orexin signaling. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued research and development of danavorexton and other orexin receptor modulators.
References
- 1. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAK-925 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of TAK-925 (Danavorexton), a potent and selective orexin 2 receptor (OX2R) agonist, in various rodent models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound for conditions such as narcolepsy and other hypersomnia disorders.
Introduction to this compound
This compound is a small molecule, brain-penetrant orexin 2 receptor (OX2R) agonist.[1][2] Orexin neuropeptides are crucial for regulating sleep-wake states, and their deficiency is a primary cause of narcolepsy type 1 (NT1).[2][3] this compound acts by selectively activating OX2R, thereby mimicking the function of endogenous orexins to promote wakefulness and reduce cataplexy-like episodes.[1][3][4] Preclinical studies in rodent models have demonstrated its robust wake-promoting effects.[4][5] It is important to note that while effective, this compound has limited oral availability and typically requires parenteral administration in animal studies and intravenous administration in humans.[4][6]
Orexin 2 Receptor Signaling Pathway
This compound, as an OX2R agonist, activates downstream signaling cascades that promote neuronal excitability and wakefulness. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of this compound via the Orexin 2 Receptor.
Experimental Protocols
The following protocols are synthesized from published studies and provide a framework for administering this compound to rodent models.
Rodent Models
A variety of mouse models have been utilized to study the effects of this compound.
| Rodent Model | Key Features | Application |
| Wild-type Mice (e.g., C57BL/6J, ICR) | Healthy, normal orexin system. | To assess wake-promoting effects and pharmacokinetics in a non-pathological state.[4][5] |
| Orexin/tTA; TetO-DTA Mice | Narcoleptic model with degeneration of hypocretin/orexin neurons.[6] | To evaluate the efficacy of this compound in a model of narcolepsy with orexin deficiency.[6][7] |
| Orexin/ataxin-3 Transgenic Mice | Narcolepsy model with orexin deficiency.[8][9] | To assess the effects of this compound on narcolepsy-like symptoms, including cataplexy.[8][9] |
| OX2R Knockout (KO) Mice | Lack the orexin 2 receptor. | To confirm that the effects of this compound are mediated specifically through OX2R.[3][4] |
Preparation of this compound Solution
While specific vehicle compositions are not always detailed in publications, a common approach for subcutaneous or intraperitoneal administration of small molecules involves creating a suspension or solution.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline). Note: The appropriate vehicle should be determined based on the solubility of this compound and institutional guidelines for animal welfare.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and injection volume.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the vehicle to the tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved or a homogenous suspension is formed.
-
If necessary, sonicate the mixture to aid in dissolution.
-
Prepare fresh on the day of the experiment.
Administration Protocols
The choice of administration route and dosage will depend on the specific research question.
Subcutaneous (s.c.) Administration for Efficacy Studies
This is a common route for assessing the wake-promoting and anti-cataplectic effects of this compound.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Rodent restrainer (if necessary)
Protocol:
-
Gently restrain the mouse.
-
Lift the skin on the back of the neck or flank to form a tent.
-
Insert the needle into the subcutaneous space.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
Return the animal to its home cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Administration for Pharmacokinetic Studies
This route is often used for assessing the absorption and distribution of a compound.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Rodent restrainer
Protocol:
-
Gently restrain the mouse, ensuring the head is tilted slightly downwards.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle.
-
Return the animal to its home cage and monitor.
Quantitative Data Summary
The following tables summarize the dosages and observed effects of this compound in various rodent studies.
Table 1: this compound Dosages and Administration Routes in Mice
| Rodent Model | Administration Route | Dosage Range (mg/kg) | Reference(s) |
| Narcoleptic (orexin/tTA; TetO-DTA) | Subcutaneous (s.c.) | 1 - 10 | [6][7] |
| Wild-type (ICR) | Subcutaneous (s.c.) | 3 | [2][5] |
| Orexin/ataxin-3 Transgenic | Subcutaneous (s.c.) | ≥1 | [8] |
| C57BL/6J (for PK) | Intraperitoneal (i.p.) | 10 | [2] |
Table 2: Summary of this compound Effects in Rodent Models
| Endpoint | Rodent Model | Dosage (mg/kg) & Route | Key Findings | Reference(s) |
| Wakefulness | Narcoleptic (orexin/tTA; TetO-DTA) | 1-10 (s.c.) | Dose-dependent increase in wakefulness; continuous wakefulness for the first hour at all doses. | [6][7] |
| Wild-type (ICR) | 3 (s.c.) | Significantly increased total wakefulness time during the sleep phase. | [2][5] | |
| Orexin/ataxin-3 Transgenic | ≥1 (s.c.) | Significantly increased wakefulness time. | [8] | |
| Cataplexy | Narcoleptic (orexin/tTA; TetO-DTA) | 1-10 (s.c.) | Eliminated cataplexy during the first hour at all doses; effect persisted into the second hour at 10 mg/kg. | [6][7] |
| Orexin/ataxin-3 Transgenic | ≥1 (s.c.) | Completely recovered cataplexy-like episodes. | [8] | |
| Sleep Latency | Narcoleptic (orexin/tTA; TetO-DTA) | 1-10 (s.c.) | Dose-related delays in NREM sleep onset. | [6][7] |
| Motor Activity | Narcoleptic (orexin/tTA; TetO-DTA) | 1-10 (s.c.) | Increased gross motor activity and running wheel activity. | [6][7] |
| Body Temperature | Narcoleptic (orexin/tTA; TetO-DTA) | 1-10 (s.c.) | Increased subcutaneous temperature. | [6][7] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a narcoleptic mouse model.
Caption: Experimental workflow for this compound efficacy testing in mice.
Conclusion
The administration of this compound via subcutaneous or intraperitoneal routes in rodent models is a critical step in evaluating its therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies. Careful consideration of the appropriate rodent model, dosage, and administration route is essential for obtaining reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists this compound and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the efficacy of the hypocretin/orexin receptor agonists this compound and ARN-776 in narcoleptic orexin/tTA; TetO-DTA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danavorexton (TAK-925) is a potent and selective orexin 2 receptor (OX2R) agonist that has demonstrated significant wake-promoting effects in both preclinical models and human clinical trials.[1][2][3][4][5] As a CNS-penetrant small molecule, it holds promise for the treatment of hypersomnia disorders such as narcolepsy and idiopathic hypersomnia.[3][6] These application notes provide a comprehensive overview of the use of Danavorexton in in vivo electrophysiology studies, offering detailed protocols and data presentation to guide researchers in this field.
The orexin system plays a crucial role in the regulation of sleep and wakefulness.[4] Orexin peptides, produced by neurons in the lateral hypothalamus, act on two G-protein coupled receptors, OX1R and OX2R, to promote arousal.[7] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[2][3] Danavorexton, by selectively activating OX2R, offers a targeted therapeutic approach to restore wakefulness in conditions of orexin deficiency.[2][4]
In vivo electrophysiology, particularly electroencephalography (EEG) and electromyography (EMG), is a critical tool for assessing the effects of compounds like Danavorexton on brain activity and sleep-wake states. These techniques allow for the direct measurement of neuronal activity and vigilance states, providing quantitative data on the efficacy and mechanism of action of novel therapeutics.
Mechanism of Action: Orexin 2 Receptor Activation
Danavorexton exerts its wake-promoting effects by mimicking the action of endogenous orexin peptides at the OX2R. This activation is believed to involve the following signaling cascade:
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative effects of Danavorexton on sleep and wakefulness parameters from various in vivo electrophysiology studies.
Table 1: Effects of Danavorexton in a Mouse Model of Narcolepsy (orexin/ataxin-3 mice)[2]
| Parameter | Vehicle | Danavorexton (1 mg/kg, SC) | Danavorexton (3 mg/kg, SC) | Danavorexton (10 mg/kg, SC) |
| Total Wakefulness Time (first hour post-dose) | Baseline | ↑ (p ≤ 0.05) | ↑ (p ≤ 0.05) | ↑ (p ≤ 0.01) |
| NREM Sleep Time (first hour post-dose) | Baseline | ↓ | ↓ | ↓ |
| REM Sleep Time (first hour post-dose) | Baseline | ↓ | ↓ | ↓ |
| Cataplexy-like Episodes | Baseline | Reduced | Reduced | Not Reported |
| Sleep/Wakefulness Fragmentation | High | Reduced | Reduced | Reduced |
Table 2: Effects of Danavorexton in Non-Human Primates[5]
| Species | Vehicle | Danavorexton (0.1 mg/kg, SC) | Danavorexton (1 mg/kg, SC) | Danavorexton (3 mg/kg, SC) | Danavorexton (10 mg/kg, SC) |
| Common Marmosets (Wakefulness) | Baseline | ↑ (p < 0.05) | ↑ (p < 0.001) | Not Reported | ↑ (p < 0.001) |
| Cynomolgus Monkeys (Wakefulness) | Baseline | Not Reported | ↑ (p ≤ 0.05) | ↑ (p ≤ 0.05) | Not Reported |
Table 3: Effects of Danavorexton in Humans (Narcolepsy Type 1)[4]
| Parameter | Placebo | Danavorexton (5 mg, IV) | Danavorexton (11.2 mg, IV) | Danavorexton (44.8 mg, IV) |
| Average Sleep Latency (MWT, mins) - Placebo-Adjusted Change | - | 18.79 | 36.06 | 36.66 |
| Cataplexy Episodes (during infusion over 7 days) | 1.8 (mean) | 0 | 0 | Not Reported |
Table 4: Effects of Danavorexton in Healthy, Sleep-Deprived Humans[5]
| Parameter | Placebo | Danavorexton (44 mg, IV) | Danavorexton (112 mg, IV) |
| Average Sleep Latency (MWT, mins) | 9.2 (± 6.4) | 21.4 (± 8.9) | 31.8 (± 3.2) |
| Karolinska Sleepiness Scale Score | Baseline | ↓ (p = 0.010) | ↓ (p < 0.001) |
Experimental Protocols
The following protocols provide a framework for conducting in vivo electrophysiology studies to evaluate the effects of Danavorexton. These are generalized protocols and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: In Vivo EEG/EMG Recording in a Mouse Model of Narcolepsy
Objective: To assess the effects of Danavorexton on sleep-wake architecture in a genetically modified mouse model of narcolepsy (e.g., orexin/ataxin-3 mice).
Materials:
-
Danavorexton (this compound)
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer)
-
Orexin/ataxin-3 mice and wild-type littermates
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
EEG/EMG recording system (e.g., head-mounted preamplifier, data acquisition system)
-
Miniature screws for EEG electrodes
-
Fine wires for EMG electrodes
-
Dental cement
-
Surgical tools
-
Animal housing with a controlled light-dark cycle
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes for EEG screw electrodes over the frontal and parietal cortices.
-
Insert two stainless steel screws into the burr holes until they touch the dura mater.
-
For EMG recordings, insert two fine, insulated wires into the nuchal (neck) muscles.
-
Solder the electrode leads to a head-mounted connector.
-
Secure the entire assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation and Baseline Recording:
-
Habituate the mice to the recording chamber and tethered setup for at least 2-3 days.
-
Record baseline EEG/EMG activity for at least 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Prepare Danavorexton at the desired concentrations in the appropriate vehicle.
-
Administer Danavorexton or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).[2]
-
Immediately begin continuous EEG/EMG recording for a specified period (e.g., 6-24 hours).
-
Ensure the recording environment is quiet and maintained on a consistent light-dark cycle.
-
-
Data Analysis:
-
Manually or automatically score the EEG/EMG recordings into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG data to determine power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Quantify parameters such as total time spent in each state, number and duration of sleep/wake episodes, and sleep latency.
-
Statistically compare the data from Danavorexton-treated groups with the vehicle-treated group.
-
Protocol 2: Maintenance of Wakefulness Test (MWT) in Human Clinical Trials
Objective: To evaluate the efficacy of Danavorexton in promoting wakefulness in human subjects (e.g., patients with narcolepsy or healthy volunteers).
Materials:
-
Danavorexton for intravenous infusion
-
Placebo solution
-
Infusion pumps
-
Polysomnography (PSG) recording equipment (EEG, EOG, EMG, ECG)
-
Quiet, temperature-controlled, and dimly lit room
-
Standardized light meal
Procedure:
-
Participant Preparation:
-
Participants are admitted to a sleep laboratory.
-
PSG electrodes are applied for continuous monitoring of sleep stages.
-
An intravenous line is placed for drug infusion.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is often employed.
-
Each participant receives Danavorexton and placebo on separate occasions, with a washout period in between.
-
-
Drug Infusion:
-
A continuous intravenous infusion of Danavorexton or placebo is administered over a specified duration.[4]
-
-
Maintenance of Wakefulness Test (MWT):
-
The MWT consists of a series of trials (typically 4-5) conducted at 2-hour intervals.
-
For each trial, the participant is instructed to sit quietly in bed in a dimly lit room and try to remain awake for as long as possible.
-
The trial is terminated after 40 minutes if no sleep occurs, or upon the first unequivocal signs of sleep (e.g., 3 consecutive epochs of N1 sleep or 1 epoch of any other sleep stage).
-
Sleep latency (time to sleep onset) is the primary outcome measure for each trial.
-
-
Data Analysis:
-
Calculate the mean sleep latency across all MWT trials for each treatment condition.
-
Statistically compare the mean sleep latencies between the Danavorexton and placebo groups.
-
Subjective measures of sleepiness, such as the Karolinska Sleepiness Scale (KSS), can also be collected and analyzed.[5]
-
Conclusion
Danavorexton is a promising therapeutic agent for the treatment of narcolepsy and other disorders of hypersomnolence. In vivo electrophysiology is an indispensable tool for characterizing its effects on the central nervous system. The data and protocols presented in these application notes provide a solid foundation for researchers to design and execute meaningful experiments to further elucidate the pharmacological profile of Danavorexton and other orexin receptor agonists. Careful adherence to established methodologies and rigorous data analysis will be crucial for advancing our understanding of this important therapeutic class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danavorexton - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: A Selective OX2R Agonist in Phase 1 Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of selective orexin 2 receptor (OX2R) agonists in Phase 1 clinical development. This document includes a summary of available clinical data, detailed protocols for key pharmacodynamic assessments, and visualizations of the underlying biological and experimental frameworks.
Introduction
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy. Consequently, agonism of the OX2R presents a promising therapeutic strategy for treating narcolepsy and other disorders of hypersomnolence. Several selective OX2R agonists have recently entered Phase 1 clinical trials to evaluate their safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers. This document focuses on the publicly available data for these emerging drug candidates.
Phase 1 Clinical Trial Data Summary
The following tables summarize the available quantitative data from Phase 1 clinical studies of selective OX2R agonists.
Table 1: Efficacy of ORX750 in Acutely Sleep-Deprived Healthy Volunteers (Interim Data)
| Dose | Mean Sleep Latency on MWT (minutes) | Change from Placebo in Mean Sleep Latency (minutes) | Statistical Significance (p-value) |
| 1.0 mg | 17.6 | 8.1 | 0.04 |
| 2.5 mg | 32.0 | 15.2 | 0.01 |
| 3.5 mg | 33.6 | 20.2 | < 0.0001 |
Data sourced from a Phase 1, randomized, placebo-controlled, single and multiple ascending dose study. MWT data is from a proof-of-concept cohort of acutely sleep-deprived healthy volunteers.[1]
Table 2: Safety and Tolerability of ORX750 (Interim Data)
| Adverse Events (AEs) | Observations |
| Treatment-Related AEs | All observed were mild and transient, with none leading to discontinuation. |
| On-Target AEs | No observations of urinary frequency, urinary urgency, insomnia, blood pressure increases, or salivary hypersecretion. |
| Other AEs | No cases of hepatotoxicity, visual disturbances, or hallucinations were observed. |
As of the data cutoff date, ORX750 demonstrated a favorable safety and tolerability profile.
Table 3: Efficacy of Danavorexton (TAK-925) in Sleep-Deprived Healthy Participants
| Treatment | Mean Sleep Latency on MWT (minutes) | Least-Squares Mean Difference from Placebo (minutes) | Statistical Significance (p-value) | Mean KSS Score | Statistical Significance vs. Placebo (p-value) |
| Placebo | 9.2 | - | - | - | - |
| Danavorexton 44 mg | 21.4 | 16.8 | < 0.001 | Statistically significantly lower | 0.010 |
| Danavorexton 112 mg | 31.8 | 30.2 | < 0.001 | Statistically significantly lower | < 0.001 |
Data from a Phase 1b, randomized, double-blind, placebo-controlled, crossover study.[2]
Table 4: Safety and Tolerability of Danavorexton in a Study with Remifentanil-Induced Respiratory Depression
| Danavorexton | Placebo | |
| Participants with Treatment-Emergent AEs | 4 (30.8%) | 1 (8.3%) |
| Severity of AEs | All mild | - |
| Insomnia (related to danavorexton) | 1 participant (lasted 1 day) | 0 |
Data from a single-center, double-blind, placebo-controlled, two-way crossover, phase 1 trial in healthy men.[3]
Experimental Protocols
Detailed methodologies for the key pharmacodynamic assessments used in the cited Phase 1 clinical trials are provided below.
Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure an individual's ability to remain awake in a sleep-conducive environment.
Protocol:
-
Patient Preparation:
-
The patient should have a normal amount of quality sleep the night before the test.[3]
-
A light breakfast is provided approximately one hour before the first trial.[4]
-
The use of caffeine, tobacco, and non-prescribed medications should be restricted before and during the test. A urine drug screen may be performed.[4]
-
-
Equipment Setup:
-
Standard polysomnography (PSG) equipment is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG).
-
Sensors are placed on the head, face, and chin.[3]
-
-
Test Conditions:
-
Procedure:
-
The MWT consists of four trials, each lasting 40 minutes, conducted at two-hour intervals.[4][5]
-
The first trial typically begins 1.5 to 3 hours after the patient's usual wake-up time.[4]
-
At the beginning of each trial, the patient is instructed to sit still, look forward, and try to remain awake for as long as possible.[5]
-
The trial is terminated after 40 minutes if no sleep occurs. If the patient falls asleep, the trial is ended after 90 seconds of cumulative sleep.[6]
-
-
Data Analysis:
-
Sleep latency is defined as the time from the start of the trial to the first epoch of any stage of sleep.
-
The mean sleep latency across the four trials is calculated.
-
Karolinska Sleepiness Scale (KSS)
Objective: To subjectively measure an individual's level of sleepiness at a specific point in time.
Protocol:
-
Administration:
-
Scoring:
-
The scale is a 9-point Likert scale with the following anchors:[8]
-
1 = Extremely alert
-
2 = Very alert
-
3 = Alert
-
4 = Rather alert
-
5 = Neither alert nor sleepy
-
6 = Some signs of sleepiness
-
7 = Sleepy, but no effort to keep awake
-
8 = Sleepy, some effort to keep awake
-
9 = Very sleepy, great effort to keep awake, fighting sleep
-
-
-
Interpretation:
-
A higher score indicates a greater level of subjective sleepiness. The scale is sensitive to factors such as time of day and prior sleep.[7]
-
Visualizations
The following diagrams illustrate key concepts related to selective OX2R agonists.
Caption: OX2R signaling pathway activated by a selective agonist.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sleepeducation.org [sleepeducation.org]
- 4. utmb.edu [utmb.edu]
- 5. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soundsleephealth.com [soundsleephealth.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. skybrary.aero [skybrary.aero]
Application Notes and Protocols for the In Vitro Dissolution and Use of TAK-925
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-925, also known as Danavorexton, is a potent and highly selective agonist for the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily expressed in the brain.[1][2][3][4][5] Its selectivity for OX2R is over 5,000-fold higher than for the orexin 1 receptor (OX1R).[2][4] The activation of OX2R by this compound initiates a Gq-mediated signaling cascade, leading to the mobilization of intracellular calcium.[1][6] This makes calcium mobilization assays a primary method for characterizing the in vitro activity of this compound.
These application notes provide detailed protocols for the proper dissolution of this compound and its application in a typical in vitro calcium mobilization assay.
Data Presentation
Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂N₂O₅S | [7] |
| Molecular Weight | 424.55 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | >98% (HPLC) | [3] |
| OX2R Agonistic Activity (EC₅₀) | 5.5 nM | [2][3][4][8] |
| OX1R Agonistic Activity (EC₅₀) | >100,000 nM | [3] |
| Primary In Vitro Assay | Calcium Mobilization in CHO cells expressing human OX2R | [2][4][8] |
Solubility and Storage of this compound
| Solvent | Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (117.77 mM) | -20°C for up to 3 months, -80°C for up to 6 months |
It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.25 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
Sonicate the solution in a water bath for a few minutes if dissolution is difficult. Gentle warming to 37°C can also aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.
Materials:
-
CHO cells stably expressing human OX2R
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the CHO-hOX2R cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium.
-
Wash the cells gently with pre-warmed HBSS with 20 mM HEPES.
-
Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES according to the manufacturer's instructions. Probenecid can be included in this solution.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES. It is crucial to dilute the DMSO stock directly into the assay buffer at a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%). A high final concentration of DMSO can affect cell health and assay performance.
-
If precipitation occurs upon dilution, vortexing or brief sonication may help. However, ensure the final solution is clear before adding it to the cells.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically inject the this compound dilutions into the wells.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the Orexin 2 Receptor.
Caption: Workflow for in vitro calcium mobilization assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danavorexton (TAK-925) is a potent and selective orexin 2 receptor (OX2R) agonist that has demonstrated significant wake-promoting effects in preclinical and clinical studies.[1][2][3][4][5] Orexin signaling is crucial for maintaining wakefulness, and its deficiency is the underlying cause of narcolepsy type 1.[1][3][4][5][6] Danavorexton, by activating OX2R, offers a therapeutic strategy to restore wakefulness in conditions of hypersomnia.[1][3][4][5][6] These application notes provide detailed protocols for administering Danavorexton to mice and assessing its effects on sleep-wake architecture using electroencephalography (EEG) and electromyography (EMG).
Data Presentation
The following table summarizes the quantitative data from mouse sleep studies involving Danavorexton administration.
| Mouse Model | Dosage (mg/kg, s.c.) | Administration Time | Key Findings |
| Wild-Type (WT) Mice | 1 and 3 | During sleep/inactive phase | Significantly increased total wakefulness time in the first hour post-administration.[6] |
| Associated with a decrease in total NREM sleep time.[6] | |||
| Orexin/Ataxin-3 Mice (Narcolepsy Model) | 0.3, 1, 3, and 10 | During active/awake phase | Dose-dependently increased total wakefulness time.[4][6] |
| Reduced fragmentation of wakefulness.[4][5][6] | |||
| 3 | During active/awake phase | Significantly reduced the number of cataplexy-like episodes.[6] | |
| 0.3 and 1 | During sleep/inactive phase | Significantly increased total wakefulness time in the first hour post-administration.[6] | |
| Decreased total NREM sleep time.[6] |
Experimental Protocols
Danavorexton Formulation and Administration
This protocol describes the preparation and subcutaneous administration of Danavorexton to mice.
Materials:
-
Danavorexton (this compound)
-
0.5% (w/v) methylcellulose in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes (or similar) with 28-30 gauge needles
-
Analytical balance
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile saline. Mix thoroughly using a vortex mixer. Gentle heating may aid in dissolution.
-
Danavorexton Suspension:
-
Calculate the required amount of Danavorexton based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of Danavorexton powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the final desired concentration.
-
Vortex the suspension vigorously for several minutes to ensure a homogenous mixture. Sonication can be used to aid in suspension if necessary.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle of the syringe into the base of the tented skin, parallel to the spine.
-
Inject the Danavorexton suspension subcutaneously (s.c.).
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
The administration volume is typically 1 ml/kg body weight.[2]
-
EEG/EMG Electrode Implantation Surgery
This protocol outlines the surgical procedure for implanting electrodes for chronic sleep recordings in mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Gold-plated screws (for EEG electrodes)
-
Teflon-coated stainless steel wires (for EMG electrodes)
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (or another appropriate anesthetic).
-
Shave the top of the head and clean the area with an antiseptic solution.
-
Place the mouse in a stereotaxic frame. .
-
-
Electrode Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, create small burr holes in the skull over the desired cortical areas for EEG recording (e.g., frontal and parietal cortex).
-
Gently screw the gold-plated EEG electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain.
-
For EMG electrodes, insert the Teflon-coated wires into the nuchal (neck) muscles bilaterally.
-
-
Securing the Implant:
-
Solder the electrode leads to a connector.
-
Secure the entire assembly to the skull using dental cement.
-
Suture the incision around the implant.
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Allow the mouse to recover for at least one week before starting any experiments.
-
Sleep Recording and Analysis
This protocol details the process of recording and analyzing sleep-wake states in mice.
Materials:
-
EEG/EMG recording system
-
Sound-attenuated and light-controlled recording chambers
-
Sleep scoring software
Procedure:
-
Habituation:
-
House the mice individually in the recording chambers and connect them to the recording cables for a habituation period of at least 2-3 days before baseline recordings begin.
-
-
Recording:
-
Record baseline EEG and EMG signals for at least 24-48 hours to establish a stable sleep-wake pattern.
-
Administer Danavorexton or vehicle at the desired time point (e.g., at the beginning of the light/inactive phase or dark/active phase).
-
Continue recording EEG and EMG signals for a specified period post-injection (e.g., 6-24 hours).
-
-
Sleep Scoring:
-
Visually score the recorded data in 4-10 second epochs into three stages: wakefulness, NREM sleep, and REM sleep, based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG amplitude).
-
-
Alternatively, use validated automated sleep scoring software.
-
-
Data Analysis:
-
Quantify various sleep parameters, including:
-
Total time spent in wakefulness, NREM, and REM sleep.
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep fragmentation (number of stage transitions).
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
-
Mandatory Visualizations
Caption: Danavorexton signaling pathway.
Caption: Experimental workflow for mouse sleep studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating TAK-925 in Combination with Other Wake-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-925 (Danavorexton) is a potent and highly selective agonist for the orexin 2 receptor (OX2R), a key regulator of wakefulness in the brain.[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, making OX2R agonism a promising therapeutic strategy.[2] Preclinical and clinical studies have demonstrated the robust wake-promoting effects of this compound as a monotherapy in various species, including mice, non-human primates, and humans with narcolepsy.[1][2][3] While polypharmacy is common in the management of narcolepsy, there is a notable lack of published data from preclinical or clinical studies evaluating the co-administration of this compound with other established wake-promoting agents such as modafinil, armodafinil, methylphenidate, or solriamfetol.
These application notes provide a summary of the existing data on this compound as a monotherapy and in comparative studies with modafinil. Detailed protocols for key experiments are included to guide researchers in the investigation of this compound and its potential future evaluation in combination therapies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| OX2R EC50 | 5.5 nM | hOX2R/CHO-EA | Calcium Influx | [4] |
| OX1R EC50 | >30,000 nM | hOX1R/CHO-EA | Calcium Influx | [4] |
| Selectivity (OX1R/OX2R) | >5,000-fold | - | - | [4] |
Table 2: Preclinical Wake-Promoting Effects of this compound vs. Modafinil in a Narcolepsy Mouse Model (Orexin/ataxin-3 mice)
| Treatment | Dose | Change in Total Wakefulness Time (vs. Vehicle) | Effect on Wakefulness Fragmentation | Effect on Cataplexy-like Episodes | EEG Power Spectrum Changes (Wakefulness) | Reference |
| This compound | ≥1 mg/kg, s.c. | Significantly Increased | Ameliorated | Completely Recovered | Decreased delta power, Increased alpha and gamma power | [5] |
| Modafinil | 30 mg/kg, p.o. | Significantly Increased | Ameliorated | No Efficacy | No significant change in EEG power spectrum | [5] |
Table 3: Clinical Efficacy of this compound vs. Modafinil and Placebo in Sleep-Deprived Healthy Adults (Phase 1b Study)
| Treatment | Dose | Mean Sleep Latency (MWT, mins) | LS Mean Difference from Placebo (mins) | Karolinska Sleepiness Scale (vs. Placebo) | Reference |
| This compound | 44 mg (IV infusion) | 21.4 | 16.8 (p < 0.001) | Significantly Lower (p = 0.010) | [3] |
| This compound | 112 mg (IV infusion) | 31.8 | 30.2 (p < 0.001) | Significantly Lower (p < 0.001) | [3] |
| Modafinil | 300 mg (oral) | Not directly reported, but showed statistically superior wake-promoting effects to placebo | Not directly reported | Not directly reported | [3] |
| Placebo | - | 9.2 | - | - | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound via the Orexin 2 Receptor.
Caption: Preclinical experimental workflow for assessing wake-promoting agents.
Caption: Clinical trial workflow for evaluating this compound in healthy volunteers.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Activity at Orexin Receptors
Objective: To determine the potency and selectivity of this compound for the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
Methodology: Calcium Mobilization Assay
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (hOX1R/CHO) or human OX2R (hOX2R/CHO) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
-
Assay Performance:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of fluorescence.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the diluted this compound or vehicle to the wells and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the response of a maximal concentration of a known agonist or to the vehicle control.
-
Fit the normalized data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for each receptor.
-
Calculate the selectivity by taking the ratio of the EC50 value for OX1R to the EC50 value for OX2R.
-
Protocol 2: Assessment of Wake-Promoting Effects in a Preclinical Model of Narcolepsy
Objective: To evaluate the efficacy of this compound in promoting wakefulness and reducing narcolepsy-like symptoms in orexin/ataxin-3 transgenic mice, and to compare its effects with modafinil.[5]
Methodology: EEG/EMG Recording and Analysis
-
Animals:
-
Use adult male orexin/ataxin-3 transgenic mice, which exhibit a progressive loss of orexin neurons leading to a narcolepsy-like phenotype.
-
House animals individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
-
Surgical Implantation:
-
Anesthetize the mice and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Place EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the nuchal muscles.
-
Allow for a post-operative recovery period of at least two weeks.
-
-
Experimental Procedure:
-
Habituate the mice to the recording setup for several days.
-
Record baseline EEG/EMG data for 24 hours prior to drug administration.
-
At the beginning of the dark (active) phase (Zeitgeber time 12), administer one of the following treatments:
-
This compound (e.g., 1, 3, 10 mg/kg, subcutaneous injection)
-
Modafinil (e.g., 30, 100 mg/kg, oral gavage)
-
Vehicle control
-
-
Record EEG/EMG continuously for at least 3 hours post-administration.
-
-
Data Analysis:
-
Vigilance State Scoring: Manually or automatically score the EEG/EMG recordings in 10-second epochs into wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Wakefulness and Fragmentation: Calculate the total time spent in wakefulness and the number of wake bouts during the recording period.
-
Cataplexy-like Episodes: Identify cataplexy-like episodes, characterized by a sudden transition from wakefulness to a state with REM sleep-like EMG atonia but with EEG characteristics of wakefulness.
-
EEG Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG signal during wakefulness epochs to determine the power in different frequency bands (delta, theta, alpha, beta, gamma).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments to the vehicle control.
-
Protocol 3: Phase 1 Clinical Evaluation of Wake-Promoting Effects in Sleep-Deprived Healthy Adults
Objective: To assess the safety, tolerability, and pharmacodynamic effects of single intravenous doses of this compound on wakefulness in healthy, sleep-deprived adults, with modafinil as an active comparator.[3]
Methodology: Randomized, Double-Blind, Placebo-Controlled Crossover Study
-
Study Population:
-
Enroll healthy adult male and/or female volunteers.
-
Participants should meet all inclusion criteria (e.g., age, BMI) and none of the exclusion criteria (e.g., history of sleep disorders, certain medical conditions, use of prohibited medications).
-
-
Study Design:
-
Employ a randomized, double-blind, placebo- and active-controlled, multi-period crossover design.
-
Each participant will receive each of the following treatments in a randomized sequence, separated by a sufficient washout period:
-
This compound low dose (e.g., 44 mg) via 9-hour intravenous infusion.
-
This compound high dose (e.g., 112 mg) via 9-hour intravenous infusion.
-
Modafinil (e.g., 300 mg) administered orally.
-
Placebo (intravenous infusion and oral).
-
-
-
Experimental Procedure:
-
Admit participants to the clinical research unit.
-
Enforce a period of sleep deprivation (e.g., overnight) prior to drug administration.
-
Administer the assigned treatment.
-
Conduct pharmacodynamic assessments at regular intervals during and after the infusion/administration.
-
-
Pharmacodynamic Assessments:
-
Maintenance of Wakefulness Test (MWT): This is the primary endpoint. Measure the participant's ability to remain awake in a quiet, dark room. The test consists of several trials (e.g., 40 minutes each) throughout the day. The latency to sleep onset is recorded.
-
Karolinska Sleepiness Scale (KSS): A subjective measure of sleepiness where participants rate their current level of sleepiness on a 9-point scale.
-
-
Safety and Tolerability Assessments:
-
Monitor adverse events (AEs) throughout the study.
-
Regularly measure vital signs (blood pressure, heart rate), perform electrocardiograms (ECGs), and collect samples for clinical laboratory tests.
-
-
Data Analysis:
-
The primary efficacy endpoint is the average sleep latency on the MWT.
-
Use a mixed-effects model for repeated measures (MMRM) to analyze the MWT and KSS data, with treatment, period, and sequence as fixed effects and participant as a random effect.
-
Calculate the least-squares mean difference and confidence intervals for each active treatment compared to placebo.
-
Summarize safety and tolerability data descriptively.
-
Disclaimer: These protocols are intended for informational purposes for a research audience and are based on published literature. They are not a substitute for a comprehensive, institutionally approved study protocol. All research involving animals or human subjects must be conducted in accordance with relevant ethical guidelines and regulations, and with approval from the appropriate institutional review boards (e.g., IACUC, IRB).
References
- 1. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for c-Fos Immunohistochemistry Following TAK-925 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing immunohistochemistry (IHC) for the immediate early gene c-Fos following treatment with TAK-925, a selective orexin 2 receptor (OX2R) agonist. This document includes an overview of the signaling pathway, detailed experimental protocols, and expected quantitative outcomes based on existing research.
Introduction to this compound and c-Fos
This compound is a potent and selective agonist for the orexin 2 receptor (OX2R).[1][2] The orexin system is a critical regulator of wakefulness, and its neurons are located in the lateral hypothalamus.[3][4] Orexin peptides, by acting on their receptors, promote arousal.[5] Loss of orexin-producing neurons leads to narcolepsy.[3][4][5] As an OX2R agonist, this compound mimics the action of endogenous orexin, thereby promoting wakefulness.[3][4][6]
c-Fos is a protein that is rapidly expressed in neurons following stimulation. Its presence, detectable by IHC, is widely used as a marker for recent neuronal activity.[7][8] Therefore, examining c-Fos expression after this compound administration allows for the mapping of neuronal populations and circuits activated by this OX2R agonist.[3][4]
Signaling Pathway and Experimental Rationale
This compound binds to and activates OX2R, a G protein-coupled receptor (GPCR). This activation primarily leads to the stimulation of the Gq signaling pathway, resulting in increased intracellular calcium.[6][9] This cascade of events ultimately leads to neuronal depolarization and the activation of transcription factors that drive the expression of immediate early genes like c-fos.
The experimental workflow involves administering this compound to an animal model, followed by a specific waiting period to allow for c-Fos protein expression, and then proceeding with brain tissue collection and immunohistochemical processing.
Quantitative Data Summary
Subcutaneous administration of this compound has been shown to increase the number of c-Fos-positive cells in various brain regions, indicating neuronal activation. The following table summarizes representative findings.
| Brain Region | Animal Model | This compound Dose | Vehicle Control (c-Fos+ cells/section) | This compound Treatment (c-Fos+ cells/section) | Percent Increase | Reference |
| Tuberomammillary Nucleus (TMN) | Orexin/ataxin-3 Tg Mice | Not specified | Significantly lower than treatment | Significantly increased | Not specified | [10] |
| Various Brain Regions | Wild-type Mice | Not specified | Baseline | Modulated neuronal activity | Not specified | [3][4] |
Note: Specific cell counts are often presented in graphical format in publications. The table reflects the reported significant increases.
Detailed Experimental Protocol: c-Fos Immunohistochemistry
This protocol is a comprehensive guide for fluorescent and chromogenic detection of c-Fos in brain tissue following this compound treatment.
1. Animal Treatment and Tissue Preparation
-
Animal Model: C57BL/6J mice or other appropriate rodent models.
-
This compound Administration: Administer this compound subcutaneously. The dose and vehicle should be determined based on the specific experimental design.
-
Incubation Period: House the animals in their home cages for 90-120 minutes post-injection to allow for optimal c-Fos protein expression.
-
Perfusion and Fixation:
-
Deeply anesthetize the animal (e.g., with isoflurane or a pentobarbital solution).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
2. Brain Sectioning
-
Cut 40-50 µm thick coronal or sagittal sections using a freezing microtome or vibratome.
-
Collect sections in a cryoprotectant solution and store them at -20°C until use.
3. Immunohistochemistry
This protocol provides options for both fluorescent and chromogenic (DAB) detection.
-
Washing: Wash free-floating sections three times for 10 minutes each in PBS.
-
Antigen Retrieval (Optional but Recommended): For enhanced signal, incubate sections in a sodium citrate buffer (10 mM, pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Blocking:
-
Permeabilize the tissue by incubating in PBS with 0.3% Triton X-100 (PBST) for 10 minutes.
-
Block non-specific antibody binding by incubating for 1-2 hours at room temperature in a blocking solution (e.g., PBST with 5% normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution.
-
Incubate for 24-72 hours at 4°C with gentle agitation.
-
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation (Fluorescent Detection):
-
Incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution.
-
Protect from light from this step onwards.
-
-
Secondary Antibody Incubation (Chromogenic Detection):
-
Incubate sections for 1-2 hours at room temperature with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution.
-
Wash sections three times for 10 minutes each in PBST.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) solution for 1 hour at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
-
Signal Development (Chromogenic Detection):
-
Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit according to the manufacturer's instructions.
-
Monitor the reaction closely under a microscope and stop it by washing with PBS.
-
-
Counterstaining and Mounting:
-
Fluorescent: Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Chromogenic: Mount sections onto slides, dehydrate through a series of ethanol and xylene, and coverslip with a permanent mounting medium.
-
4. Imaging and Analysis
-
Microscopy:
-
Fluorescent: Image sections using a confocal or epifluorescence microscope.
-
Chromogenic: Image sections using a bright-field microscope.
-
-
Quantification:
-
Define the brain regions of interest based on a stereotaxic atlas.
-
Count the number of c-Fos-positive cells within each region.
-
Automated image analysis software (e.g., ImageJ/Fiji) can be used for unbiased cell counting.
-
Compare the number of c-Fos-positive cells between vehicle- and this compound-treated groups.
-
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Takeda Pharmaceutical Company Limited | Research Grade |
| Paraformaldehyde | Sigma-Aldrich | 158127 |
| Sucrose | Sigma-Aldrich | S7903 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| Rabbit anti-c-Fos | Cell Signaling Technology | 2250 |
| Goat anti-rabbit IgG (H+L), Alexa Fluor 488 | Invitrogen | A-11008 |
| Biotinylated Goat anti-rabbit IgG | Vector Laboratories | BA-1000 |
| VECTASTAIN ABC Kit | Vector Laboratories | PK-6100 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| DAPI | Invitrogen | D1306 |
Conclusion
Immunohistochemistry for c-Fos is a powerful tool to investigate the neuronal circuits activated by the OX2R agonist this compound. By following these detailed protocols, researchers can reliably identify and quantify the neuronal populations that are responsive to this wake-promoting compound, providing valuable insights into its mechanism of action and potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fos expression in orexin neurons varies with behavioral state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 8. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of the wake-promoting agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing TAK-925 Efficacy Through Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-925, also known as danavorexton, is a selective agonist for the orexin 2 receptor (OX2R) that has been investigated for its potential therapeutic effects in disorders of hypersomnolence, such as narcolepsy.[1][2][3] The orexin system plays a crucial role in the regulation of wakefulness, and its dysfunction is a key pathological feature of narcolepsy type 1, which is characterized by the loss of orexin-producing neurons.[4][5] By selectively activating the OX2R, this compound aims to mimic the function of the endogenous orexin neuropeptides and promote wakefulness.[6][7][8]
These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in both preclinical animal models and human clinical trials. The included methodologies, data presentation tables, and pathway and workflow diagrams are intended to guide researchers in the comprehensive assessment of OX2R agonists.
Orexin Signaling Pathway and this compound Mechanism of Action
Orexin A and B are neuropeptides that bind to two G protein-coupled receptors (GPCRs): orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[4][9] While orexin A binds to both receptors with high affinity, orexin B shows a preference for OX2R.[9] this compound is a small molecule agonist with high selectivity for OX2R.[2][6] Upon binding of this compound, the OX2R primarily couples to Gq and Gi proteins.[6][9] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[9][10] The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events ultimately modulate neuronal excitability and promote a state of wakefulness.[9][11]
Caption: Orexin 2 Receptor Signaling Pathway Activated by this compound.
Preclinical Behavioral Assays
Polysomnography in Mouse Models of Narcolepsy
Objective: To objectively measure the effects of this compound on sleep-wake states, including wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and cataplexy.
Experimental Workflow:
Caption: Experimental Workflow for Mouse Polysomnography.
Protocol:
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).[12]
-
Secure the mouse in a stereotaxic frame.
-
Implant stainless steel screws as electroencephalogram (EEG) electrodes over the frontal and parietal cortices.[6][10][13]
-
Insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles to serve as electromyogram (EMG) electrodes.[6][10][13]
-
Solder the electrode leads to a miniature connector plug and secure the entire assembly to the skull with dental cement.[12]
-
Administer post-operative analgesics and allow the animal to recover for at least one week.[12]
-
-
Habituation and Recording:
-
Individually house mice in recording chambers with a controlled light-dark cycle (e.g., 12:12) and temperature.[6][10][13]
-
Connect the mouse's head-mounted plug to a lightweight, flexible recording cable that allows freedom of movement.[6][10][13]
-
Habituate the mice to the recording setup for 2-3 days before the experiment.[6][10][13]
-
On the day of the experiment, administer this compound or vehicle control (e.g., subcutaneously or intraperitoneally).[12][14]
-
Continuously record EEG and EMG signals for a defined period (e.g., 6 hours post-administration).[14][15]
-
-
Data Analysis:
-
Divide the recordings into epochs (e.g., 10 seconds).[10][13]
-
Score each epoch as wakefulness, NREM sleep, or REM sleep based on standard criteria for EEG and EMG patterns.[7][10][13]
-
Identify cataplexy episodes based on the consensus criteria for murine cataplexy: an abrupt loss of muscle tone for at least 10 seconds, preceded by at least 40 seconds of wakefulness, with a wake-like or REM sleep-like EEG (theta-dominant).[3][16][17]
-
Quantify the total time spent in each state, the latency to sleep onset, and the number and duration of cataplectic attacks.[12][14]
-
Open Field Test for Locomotor Activity
Objective: To assess the general locomotor activity of mice following this compound administration and to ensure that observed increases in wakefulness are not solely due to hyperactivity.[9][11][18][19]
Protocol:
-
Apparatus and Setup:
-
Use an open field arena, typically a square chamber (e.g., 50x50x38 cm) made of a non-porous material.[18]
-
Place the arena in a sound-attenuated room with consistent, diffuse lighting.[18]
-
An overhead video camera connected to a tracking software is used to record and analyze the mouse's movement.[18]
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.[11][19]
-
Administer this compound or vehicle at a predetermined time before the test.
-
Gently place the mouse in the center of the open field arena.[18]
-
Record the mouse's activity for a set duration (e.g., 10-60 minutes).[11][18]
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[18]
-
-
Data Analysis:
-
The tracking software will automatically quantify several parameters:
-
Total distance traveled: The total distance the mouse moved during the session.[4][9]
-
Time spent in different zones: The arena is typically divided into a central and a peripheral zone. Time in the center can be an indicator of anxiety-like behavior.[4][9]
-
Rearing: The number of times the mouse stands on its hind legs, an exploratory behavior.[19]
-
Movement time vs. rest time: The amount of time the mouse is mobile versus immobile.[11]
-
-
Clinical Behavioral Assays
Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure a participant's ability to remain awake in a quiet, dimly lit environment, providing a direct assessment of the wake-promoting effects of this compound.[5][8][20]
Protocol:
-
Participant Preparation:
-
Participants should maintain a regular sleep-wake schedule for at least a week prior to the test, documented by a sleep diary and/or actigraphy.[21]
-
A full-night polysomnogram is typically performed the night before the MWT to rule out other sleep disorders.[21]
-
Participants should abstain from caffeine and other stimulants on the day of the test.[21]
-
-
Test Procedure:
-
The test consists of four trials conducted at 2-hour intervals (e.g., 10:00 AM, 12:00 PM, 2:00 PM, 4:00 PM).[5][21]
-
For each trial, the participant is seated comfortably in a chair in a quiet, dimly lit room.[5][21]
-
The participant is instructed to try to remain awake for as long as possible without using extraordinary measures (e.g., singing, slapping their face).[20]
-
EEG, EOG (electrooculogram), and EMG are continuously monitored.[5]
-
Each trial lasts for 40 minutes. The trial is terminated if the participant falls asleep.[20][21]
-
-
Data Analysis:
-
Sleep latency: The primary outcome is the time from the start of the trial to the first epoch of sleep. Sleep onset is defined as the first 30-second epoch containing more than 15 seconds of cumulative sleep or one epoch of any sleep stage other than stage 1.[5]
-
If the participant does not fall asleep, the sleep latency is recorded as 40 minutes.[20][21]
-
The mean sleep latency across the four trials is calculated.
-
Epworth Sleepiness Scale (ESS)
Objective: To subjectively assess a participant's general level of daytime sleepiness.[15][22][23][24][25]
Protocol:
-
Administration:
-
The ESS is a self-administered questionnaire consisting of eight questions.[22]
-
Participants rate their likelihood of dozing off in eight different common situations on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).[15][23][25]
-
-
The Eight Situations:
-
Sitting and reading
-
Watching TV
-
Sitting, inactive in a public place (e.g., a theater or a meeting)
-
As a passenger in a car for an hour without a break
-
Lying down to rest in the afternoon when circumstances permit
-
Sitting and talking to someone
-
Sitting quietly after a lunch without alcohol
-
In a car, while stopped for a few minutes in traffic[15][23]
-
-
Scoring and Interpretation:
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Narcolepsy
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Total Wake Time (min in first hour) | ~15 | ~60 | ~60 | ~60 |
| NREM Sleep Onset Latency (min) | ~10 | Increased (Dose-dependent) | Increased (Dose-dependent) | Increased (Dose-dependent) |
| Cataplexy Episodes (count in first hour) | >5 | 0 | 0 | 0 |
| Total Distance Traveled (cm) | Baseline | Increased | Increased | Increased |
Data are illustrative and based on findings reported in preclinical studies.[12][14][15]
Table 2: Clinical Efficacy of this compound in Patients with Narcolepsy Type 1
| Parameter | Placebo | This compound (Dose Level 1) | This compound (Dose Level 2) | This compound (Dose Level 3) |
| Mean MWT Sleep Latency (min) | ~5 | Increased (Dose-dependent) | Increased (Dose-dependent) | ~40 |
| Change from Baseline in ESS Score | -2 | Decreased (Dose-dependent) | Decreased (Dose-dependent) | -10 |
Data are illustrative and based on findings reported in clinical trials.[1][16][21]
References
- 1. TAAR1 Agonists as Narcolepsy Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. A consensus definition of cataplexy in mouse models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. MAINTENANCE OF WAKEFULNESS TEST: A POLYSOMNOGRAPHIC TECHNIQUE FOR EVALUATING TREATMENT EFFICACY IN PATIENTS WITH EXCESSIVE SOMNOLENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maintenance of wakefulness test: a polysomnographic technique for evaluation treatment efficacy in patients with excessive somnolence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polysomnography [protocols.io]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcsm.aasm.org [jcsm.aasm.org]
- 15. sleepfoundation.org [sleepfoundation.org]
- 16. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of Pontine Neurons during Sleep and Cataplexy in Hypocretin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. A normative study of the maintenance of wakefulness test (MWT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jcsm.aasm.org [jcsm.aasm.org]
- 22. pdbp.ninds.nih.gov [pdbp.ninds.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Epworth Sleepiness Scale: A Complete Guide to Understanding Daytime Sleepiness [sleepandsinuscenters.com]
Application Notes and Protocols for a Selective Orexin Type-2 Receptor (OX2R) Agonist via 9-Hour Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of a selective orexin type-2 receptor (OX2R) agonist, focusing on a single 9-hour intravenous (IV) administration protocol. The information compiled is based on preclinical and clinical research to guide drug development and neuroscience research professionals.
Introduction to Orexin-2 Receptor Agonism
Orexin neuropeptides, orexin-A and orexin-B, are pivotal in regulating sleep-wake cycles, with the orexin-2 receptor (OX2R) playing a crucial role in promoting and maintaining wakefulness.[1][2][3][4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1 (NT1), a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][6] Selective OX2R agonists are being developed as a therapeutic strategy to counteract the effects of orexin deficiency.[1][2][7] One such agonist, danavorexton (TAK-925), has been investigated in clinical trials involving a 9-hour intravenous infusion, demonstrating significant improvements in wakefulness in patients with narcolepsy.[7][8]
Signaling Pathways of OX2R Activation
The orexin-2 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gs, and Gi, to initiate downstream signaling cascades.[9][10][11][12][13] This pleiotropic signaling allows OX2R to exert diverse physiological effects.
Upon agonist binding, OX2R can activate:
-
Gq Pathway : This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10]
-
Gs Pathway : This pathway involves the activation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[9][12]
-
Gi Pathway : OX2R can also couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[9][10]
These primary signaling events converge on downstream effectors, including the mitogen-activated protein kinase (MAPK) pathways, such as extracellular signal-regulated kinase (ERK1/2) and p38 MAPK, further modulating neuronal excitability and function.[9][11]
Experimental Protocols
Protocol 1: 9-Hour Intravenous Infusion in Humans
This protocol is based on clinical trial designs for the administration of the selective OX2R agonist danavorexton (this compound).[8][14]
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a selective OX2R agonist following a single 9-hour intravenous infusion.
Materials:
-
Selective OX2R agonist (e.g., danavorexton) sterile solution for infusion
-
Placebo (e.g., 0.9% saline)
-
Infusion pump and administration set
-
Catheter for intravenous access
-
Blood collection tubes (for pharmacokinetics and safety labs)
-
Polysomnography (PSG) equipment
-
Maintenance of Wakefulness Test (MWT) equipment
Procedure:
-
Subject Preparation: Participants should be healthy volunteers or patients with a relevant sleep disorder (e.g., narcolepsy). A washout period for any psychoactive medications is required.[14] Subjects should be admitted to a clinical research unit the day before the infusion.
-
Baseline Assessments: Conduct baseline assessments, including vital signs, electrocardiogram (ECG), standard safety laboratory tests, and sleep assessments (e.g., Epworth Sleepiness Scale).[14]
-
IV Catheter Placement: On the morning of the infusion, insert an intravenous catheter into a suitable vein (e.g., in the forearm).
-
Infusion Administration:
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points before, during, and after the infusion to determine the plasma concentration of the agonist and its metabolites.
-
Pharmacodynamic Assessments:
-
Safety Monitoring: Continuously monitor vital signs, ECG, and adverse events throughout the study. Collect blood and urine samples for safety laboratory tests at the end of the study.[14]
Protocol 2: In Vivo Assessment of Wakefulness in a Mouse Model of Narcolepsy
This protocol is a generalized procedure based on preclinical studies with selective OX2R agonists.[5][8]
Objective: To evaluate the effect of a selective OX2R agonist on wakefulness and cataplexy-like episodes in a mouse model of narcolepsy (e.g., orexin/ataxin-3 transgenic mice).
Materials:
-
Narcoleptic mouse model (e.g., orexin/ataxin-3 mice) and wild-type controls
-
Selective OX2R agonist
-
Vehicle control
-
Electroencephalogram (EEG) and electromyogram (EMG) recording system
-
Administration supplies (e.g., syringes, needles for subcutaneous injection)
Procedure:
-
Animal Surgery: Surgically implant EEG and EMG electrodes for sleep-wake recording. Allow for a recovery period of at least one week.
-
Habituation: Habituate the mice to the recording chamber and administration procedures.
-
Baseline Recording: Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer the selective OX2R agonist or vehicle at a specific time point, typically at the beginning of the animal's active phase. While the user's request specifies IV administration, many preclinical studies utilize subcutaneous (SC) or intracerebroventricular (ICV) routes.[2][15][16] For a 9-hour effect, a continuous infusion via an osmotic minipump or repeated injections might be necessary to mimic the human IV protocol.
-
Post-Administration Recording: Record EEG/EMG for at least 24 hours post-administration.
-
Data Analysis:
-
Score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze the number and duration of cataplexy-like episodes.
-
Perform EEG power spectral analysis to assess changes in brain wave activity.[5]
-
Data Presentation
The following tables provide a structured summary of expected quantitative data from studies involving selective OX2R agonists.
Table 1: Pharmacodynamic Effects of a 9-Hour IV Infusion of a Selective OX2R Agonist in Humans
| Parameter | Placebo | Low Dose | Medium Dose | High Dose |
| Mean Sleep Latency on MWT (minutes) | ||||
| - 2 hours post-infusion start | ||||
| - 4 hours post-infusion start | ||||
| - 6 hours post-infusion start | ||||
| - 8 hours post-infusion start | ||||
| Change from Baseline in Epworth Sleepiness Scale | ||||
| Weekly Cataplexy Rate (in narcolepsy type 1 patients) |
Data in this table is illustrative. Actual values would be obtained from clinical trial results. For example, in a study with danavorexton, sleep latency on the MWT increased in a dose-dependent manner, reaching the ceiling effect of 40 minutes in individuals with NT1.[8]
Table 2: Effects of a Selective OX2R Agonist on Sleep-Wake States in a Narcoleptic Mouse Model
| Treatment Group | Total Wake Time (minutes) in first 3 hours | NREM Sleep Time (minutes) in first 3 hours | REM Sleep Time (minutes) in first 3 hours | Number of Cataplexy-like Episodes |
| Vehicle | ||||
| OX2R Agonist (Low Dose) | ||||
| OX2R Agonist (High Dose) |
This table represents typical endpoints in preclinical studies. For instance, danavorexton has been shown to increase wakefulness and reduce sleep/wakefulness fragmentation and cataplexy-like episodes in orexin/ataxin-3 mice.[8]
Safety and Tolerability
In clinical trials, selective OX2R agonists administered intravenously have been generally well-tolerated.[8] Common adverse events reported with some oral OX2R agonists include insomnia, urinary urgency, and urinary frequency. Close monitoring for these and any other potential side effects is crucial in any study involving these compounds. Notably, some development programs for oral OX2R agonists have been halted due to safety concerns, such as hepatotoxicity, highlighting the importance of thorough safety evaluations.[17] However, other compounds like ORX750 have shown a favorable safety profile with no observations of hepatotoxicity or visual disturbances in early trials.[18]
References
- 1. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 5. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Narcolepsy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers – Centessa Pharmaceuticals [investors.centessa.com]
Application Notes and Protocols for Calcium Imaging with TAK-925 in Hypothalamic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-925 is a potent and highly selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain, particularly in hypothalamic nuclei that regulate sleep-wake cycles, appetite, and other homeostatic functions. Orexin receptors, upon activation, are known to couple to Gq proteins, initiating a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i). This mobilization of calcium is a critical downstream event that mediates the physiological effects of orexin receptor activation.
Calcium imaging is a powerful technique to functionally assess the activity of this compound on hypothalamic neurons. By using fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations in real-time, providing a direct measure of OX2R activation in response to this compound. These application notes provide detailed protocols for performing calcium imaging experiments with this compound in both dissociated hypothalamic neuronal cultures and acute hypothalamic brain slices.
Signaling Pathway of this compound in Hypothalamic Neurons
This compound, as an OX2R agonist, is expected to activate the canonical Gq-coupled signaling pathway in hypothalamic neurons. This pathway leads to an increase in intracellular calcium through a two-pronged mechanism: release from internal stores and influx from the extracellular space.
Troubleshooting & Optimization
TAK-925 In Vivo Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of TAK-925 (Danavorexton) in vivo. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly potent and selective Orexin 2 Receptor (OX2R) agonist. In functional calcium mobilization assays, it demonstrated an EC50 of 5.5 nM for human OX2R and showed over 5,000-fold selectivity against the Orexin 1 Receptor (OX1R)[1]. Furthermore, comprehensive off-target screening has confirmed its high specificity.
Q2: Was this compound screened against a broad panel of off-targets?
A2: Yes. In preclinical studies, this compound was evaluated against a panel of 106 off-target enzymes and receptors to assess its selectivity. The compound exhibited a favorable selectivity profile across this extensive panel[2].
Q3: Are there any known in vivo off-target effects of this compound?
A3: Preclinical safety pharmacology studies in monkeys noted a transient, mild-to-moderate increase in blood pressure at all tested dosages. While the precise mechanism was not fully elucidated, this is a potential off-target or exaggerated pharmacodynamic effect to be aware of during in vivo experiments. Non-clinical studies otherwise revealed no significant toxicity findings of concern.
Q4: How does the off-target profile of this compound compare to other orexin agonists?
A4: While detailed public data for direct competitors is scarce, it's noteworthy that the development of a related oral OX2R agonist, TAK-994, was discontinued due to observations of liver toxicity. This suggests that the off-target profile of orexin agonists can vary significantly between structurally different molecules and that this compound did not present this specific liability.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action/Troubleshooting Step |
| Unexpected Cardiovascular Effects (e.g., sustained or significant increase in blood pressure in animal models) | This may be related to the transient hypertensive effects observed in preclinical monkey studies. While this compound is highly selective, cardiovascular systems can be sensitive to OX2R activation or unforeseen off-target interactions at high concentrations. | 1. Confirm Dose: Ensure the administered dose is within the recommended range. 2. Monitor Vitals: Implement continuous blood pressure monitoring if not already in place. 3. Control Groups: Include appropriate vehicle and positive control groups to contextualize the findings. 4. Consider Mechanism: Investigate downstream markers of cardiovascular function to explore potential mechanisms. |
| Anomalous Behavioral Phenotypes (Not consistent with wakefulness promotion) | Off-target central nervous system (CNS) activity is a possibility with any brain-penetrant compound, although unlikely given the clean screening profile. Alternatively, the observed behavior could be a secondary effect of intense wakefulness or sleep deprivation. | 1. Review Selectivity Data: Cross-reference the off-target panel data (see Table 1) with receptors known to modulate the observed behavior. 2. Dose-Response: Perform a dose-response study to see if the effect is dose-dependent. 3. Behavioral Controls: Use specific behavioral tests to rule out confounding factors like anxiety or hyperactivity as the primary cause. |
| Inconsistent Efficacy (Variable wakefulness promotion) | This is less likely to be an off-target issue. Variability could stem from experimental protocol, animal-specific factors, or compound administration. | 1. Check Compound Stability: Ensure the formulation is stable and properly prepared. 2. Verify Administration Route: Confirm consistent and accurate delivery (e.g., subcutaneous, intravenous). 3. Standardize Conditions: Ensure consistent light-dark cycles, handling, and acclimatization periods for all animals. 4. Use OX2R KO Models: To definitively confirm the on-target effect, test in OX2R knockout mice; the wake-promoting effect should be absent[1]. |
Data Presentation
Table 1: Summary of Off-Target Selectivity for this compound
In a broad screening panel, this compound was tested at a concentration of 10 µM. The following table summarizes the results, showing targets with any notable (though not necessarily physiologically relevant) inhibition or activity. The vast majority of the 106 targets screened showed less than 50% inhibition and are considered insignificant.
| Target Class | Specific Target | Assay Type | % Inhibition at 10 µM |
| GPCR | Orexin 1 (OX1R) | Ca2+ flux | < 50% (EC50 > 30,000 nM) |
| ... | (No other significant hits reported) | ... | ... |
| Enzymes | (No significant hits reported) | ... | ... |
| Ion Channels | (No significant hits reported) | ... | ... |
| Transporters | (No significant hits reported) | ... | ... |
Note: This table is representative. The original preclinical data indicated "good selectivity" against 106 targets, implying no physiologically significant off-target binding at therapeutic concentrations. Specific inhibition percentages for all 106 targets are not publicly available.
Experimental Protocols
Protocol: Broad Panel Off-Target Screening (Representative)
To assess the selectivity of a compound like this compound, a broad radioligand binding and enzyme activity screen (e.g., a CEREP-style panel) is standard.
-
Objective: To identify potential off-target binding interactions of a test compound by screening it against a large number of known receptors, enzymes, ion channels, and transporters.
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. This stock is then serially diluted to the desired screening concentration (e.g., 10 µM).
-
Binding Assays:
-
Principle: Competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific target receptor or transporter.
-
Procedure:
-
A preparation of membranes or cells expressing the target of interest is incubated with a specific radioligand and the test compound (this compound).
-
Following incubation to allow binding to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (no test compound).
-
-
-
Enzyme Assays:
-
Principle: Measurement of the test compound's ability to inhibit the activity of a specific enzyme.
-
Procedure:
-
The target enzyme is incubated with its substrate and the test compound.
-
The reaction is allowed to proceed for a defined period.
-
The formation of product (or depletion of substrate) is measured using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).
-
The percentage of inhibition of enzyme activity is calculated.
-
-
-
Data Analysis: Results are typically expressed as the percent inhibition at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) is flagged for further investigation, including determination of IC50 or Ki values in follow-up concentration-response experiments.
Visualizations
Caption: On-target signaling pathway of this compound at the Orexin 2 Receptor (OX2R).
Caption: Troubleshooting workflow for unexpected in vivo effects of this compound.
References
Welcome to the technical support center for Danavorexton (TAK-925). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of Danavorexton in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Danavorexton?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Danavorexton. It is soluble in DMSO at concentrations of ≥ 50 mg/mL (117.77 mM).[1] For in vivo studies, further dilution into aqueous buffers is necessary.
Q2: How should I store the solid compound and prepared stock solutions?
A2: Proper storage is crucial to maintain the integrity of Danavorexton. Recommendations for the solid powder and solutions are outlined below. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: Can I dissolve Danavorexton directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of Danavorexton. A stock solution in DMSO should be prepared first and then diluted into the desired aqueous medium.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers can occur if the final DMSO concentration is too low or if the solubility limit of Danavorexton in the final solution is exceeded. To address this, you can try gentle warming and/or sonication to aid dissolution.[1] It is also recommended to prepare fresh solutions and use them promptly. For in vivo experiments, specific formulation protocols using co-solvents like PEG300 and surfactants like Tween-80 can be employed to improve solubility.
Q5: What are the potential degradation pathways for Danavorexton in solution?
A5: While specific degradation pathways for Danavorexton have not been detailed in publicly available literature, its chemical structure contains sulfonamide and carbamate functional groups. Sulfonamides are generally more susceptible to degradation under acidic conditions, while carbamates can undergo hydrolysis, particularly under basic conditions. Therefore, it is advisable to maintain solutions at a neutral pH and avoid exposure to strong acids or bases.
Data Presentation
Table 1: Danavorexton Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Table 2: Danavorexton Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥ 50 mg/mL (117.77 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Danavorexton Stock Solution in DMSO
Materials:
-
Danavorexton (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Equilibrate the Danavorexton vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Danavorexton powder accurately. For 1 mL of a 10 mM stock solution, you will need 4.2455 mg of Danavorexton (Molecular Weight: 424.55 g/mol ).
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Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the Danavorexton powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of Danavorexton Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM Danavorexton stock solution in DMSO
-
Desired cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM Danavorexton stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the cell culture medium or buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare the working solution fresh for each experiment and use it promptly.
Troubleshooting Guide
Troubleshooting workflow for Danavorexton solution issues.
Signaling Pathway
Danavorexton is a selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor. The orexin system plays a crucial role in the regulation of wakefulness.
Simplified signaling pathway of Danavorexton via the OX2R.
References
Technical Support Center: Overcoming Poor Solubility of TAK-925
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor solubility of TAK-925. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a white to off-white solid powder.[1] Its solubility is limited in aqueous solutions. Available data indicates that it is soluble in dimethyl sulfoxide (DMSO).[1][2][3] For in vivo studies, a formulation using 0.5% carboxymethylcellulose (CMC) in saline has been reported.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most applications, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is advisable to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media for cell-based assays. What can I do to prevent this?
A3: This is a common issue known as "solvent shock." To prevent precipitation, it is crucial to follow a proper dilution protocol. Here are some key recommendations:
-
Prepare a high-concentration stock solution: This minimizes the volume of DMSO added to your aqueous medium.
-
Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium or buffer.
-
Pre-warm your aqueous medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Add the stock solution dropwise while mixing: Slowly add the this compound solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture should typically be below 0.5% to avoid solvent-induced toxicity and to minimize the risk of precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: What is a recommended formulation for in vivo animal studies with this compound?
A4: A reported formulation for subcutaneous administration in animal models involves suspending this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in saline.[1] Achieving a uniform suspension may require sonication.[1] For other poorly soluble orexin receptor agonists, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used and may be considered as an alternative starting point.[4]
Q5: How should I store this compound solutions?
A5: this compound powder is stable for extended periods when stored at -20°C.[1][2] Once dissolved in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C or -80°C.[1][2][3] It is advisable to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Vehicle | Concentration | Observations | Application |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 117.77 mM) | Clear solution.[1] | In Vitro Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Soluble.[2] | In Vitro Stock Solution |
| 0.5% CMC in Saline | 12.5 mg/mL (29.44 mM) | Clear solution, requires sonication.[1] | In Vivo Formulation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or ≥ 50 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Ensure the solution is clear before proceeding.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 10 µL of the stock to 990 µL of medium.
-
Final Dilution: Add the required volume of the intermediate dilution to your experimental wells containing cells and medium to achieve the desired final concentration. For instance, adding 10 µL of the 100 µM intermediate solution to a well with 90 µL of medium will result in a final concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to control wells.
-
Gently mix the plate and proceed with your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro cell-based assays.
Caption: Simplified signaling pathway of this compound via the Orexin 2 Receptor.
References
Welcome to the technical support center for Danavorexton (TAK-925). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for common issues encountered during experiments with this selective orexin 2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Danavorexton?
A1: Danavorexton is a selective agonist for the orexin 2 receptor (OX2R). It mimics the action of the endogenous neuropeptide orexin B by binding to and activating OX2R. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in promoting and maintaining wakefulness.[1][2] Activation of OX2R by Danavorexton is thought to restore the wake-promoting signals that are deficient in conditions like narcolepsy.[3]
Q2: What are the expected outcomes of Danavorexton administration in preclinical models and clinical studies?
A2: In both preclinical animal models and human clinical trials, Danavorexton is expected to increase wakefulness and reduce sleep fragmentation.[3][4][5] Specifically, it has been shown to increase latency to sleep onset in the Maintenance of Wakefulness Test (MWT)[3][6][7], suppress cataplexy-like episodes in mouse models of narcolepsy[3][4], and normalize dysregulated EEG power spectra associated with narcolepsy.[4][8]
Q3: Has Danavorexton been associated with any significant off-target effects?
A3: Danavorexton is reported to be a highly selective agonist for OX2R, with over 5,000-fold selectivity over the orexin 1 receptor (OX1R).[9] This high selectivity is thought to minimize off-target effects, particularly those associated with OX1R activation, which has been linked to brain reward pathways.[2] However, as with any compound, the possibility of unknown off-target effects should be considered when interpreting anomalous results.
Q4: Is there a risk of hepatotoxicity with Danavorexton?
A4: Currently, there is no direct evidence to suggest that intravenously administered Danavorexton causes liver injury. However, a related oral OX2R agonist, TAK-994, was discontinued due to observations of hepatotoxicity in clinical trials.[4] While the risk may be different for Danavorexton due to its different chemical structure and route of administration, it is a critical safety aspect to be aware of in the broader class of OX2R agonists.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Inconsistent or Lack of Efficacy (No significant change in wakefulness)
If you observe a lack of the expected wake-promoting effects of Danavorexton, consider the following potential causes and troubleshooting steps.
-
Possible Cause 1: Compound Solubility and Stability: Danavorexton's poor oral bioavailability suggests potential challenges with solubility in certain vehicles.[3][4]
-
Troubleshooting:
-
Ensure the compound is fully dissolved. Danavorexton is soluble in DMSO.[10] For in vivo studies, it's crucial to use a vehicle that maintains solubility and is well-tolerated by the animal model.
-
Prepare fresh solutions for each experiment, as the stability of Danavorexton in various buffers over time may not be fully characterized.[10]
-
If precipitation is observed, gentle heating and/or sonication may aid dissolution.[10]
-
-
-
Possible Cause 2: Inadequate Dosing or Administration: The dose-response relationship for Danavorexton is a key factor in its efficacy.
-
Possible Cause 3: Receptor Desensitization (Less Likely with Danavorexton): While some agonists can cause receptor desensitization with repeated administration, preclinical studies with Danavorexton have suggested a low risk of this occurring.[4][8]
-
Troubleshooting:
-
If conducting long-term studies, consider including washout periods to assess for any potential tachyphylaxis.
-
-
Issue 2: Unexpected Cardiovascular Effects (Increased Blood Pressure)
An increase in blood pressure has been observed in clinical trials with Danavorexton, and this effect appears to be dose-dependent.[3][11]
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Observation: A transient increase in systolic and/or diastolic blood pressure following Danavorexton administration.
-
Interpretation: This is likely an on-target effect related to the known role of the orexin system in regulating the cardiovascular system. Orexinergic stimulation is associated with increased blood pressure and heart rate.[3]
-
Experimental Considerations:
-
In preclinical studies, it is advisable to monitor cardiovascular parameters, especially when using higher doses.
-
In clinical research, blood pressure should be closely monitored.[11]
-
Issue 3: Unexpected Genitourinary Effects (Increased Urinary Frequency)
Treatment-emergent adverse events related to the urinary system, such as pollakiuria (frequent urination) and urinary urgency, have been reported in clinical trials.[3][12][13]
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Observation: Increased frequency of urination or signs of urinary urgency in study participants or animal models.
-
Interpretation: This is thought to be a centrally-mediated, on-target effect. OX2R is expressed in the pontine micturition center of the brainstem, which is involved in bladder control.[3]
-
Experimental Considerations:
-
When conducting behavioral studies in animals, be aware that changes in urination patterns may be a direct effect of the compound and not necessarily a sign of generalized distress.
-
In clinical settings, these events have been reported as mild to moderate.
-
Issue 4: Paradoxical or Rebound Effects
While Danavorexton is a wake-promoting agent, some unexpected effects related to sleep and wakefulness have been noted.
-
Observation 1: Insomnia: Difficulty falling asleep has been reported as a mild adverse event in some clinical trial participants.[11][14]
-
Interpretation: This is consistent with the drug's mechanism of action and may represent an extension of its wake-promoting effects.
-
-
Observation 2: Rebound Cataplexy/Sleep Paralysis: One instance of several cataplexy episodes and sleep paralysis was reported 14 hours after the cessation of Danavorexton infusion in a narcolepsy type 1 patient.[3]
-
Interpretation: This could suggest a potential rebound effect following the withdrawal of the agonistic signal.
-
Experimental Considerations:
-
In preclinical models of narcolepsy, it is important to have an extended observation period after drug administration to monitor for any potential rebound phenomena.
-
-
Quantitative Data Summary
Table 1: Treatment-Emergent Adverse Events (TEAEs) in a Phase 1b Study in Adults with Obstructive Sleep Apnea [12]
| Adverse Event Category | Danavorexton 44 mg | Danavorexton 112 mg | Placebo |
| Any TEAE | 3 participants | 7 participants | 0 participants |
| Urinary TEAEs | 3 participants | 7 participants | 0 participants |
| TEAEs Considered Related | 12 (48.0%) of total participants across all groups | ||
| Total Randomized Patients | 25 |
Table 2: Cardiovascular Effects in a Phase 1 Study in Healthy Men [11]
| Blood Pressure Change from Baseline | Danavorexton | Placebo |
| Systolic BP Increase >20 mmHg | 9 (69.2%) of participants | 2 (16.7%) of participants |
| Diastolic BP Increase >20 mmHg | 4 (30.8%) of participants | 0 participants |
Experimental Protocols
Protocol 1: In Vivo Administration in a Mouse Model of Narcolepsy [3][4]
-
Compound Preparation: Danavorexton is synthesized and prepared for subcutaneous (s.c.) administration. The vehicle used should be appropriate for this route and ensure the solubility of the compound.
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Animal Model: Orexin/ataxin-3 transgenic mice are a commonly used model for narcolepsy type 1.
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Administration: Administer Danavorexton via subcutaneous injection at doses ranging from 0.3 to 10 mg/kg.
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Monitoring:
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Record electroencephalogram (EEG) and electromyogram (EMG) to monitor sleep/wake states (wakefulness, NREM sleep, REM sleep).
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Assess cataplexy-like episodes, which can be triggered by stimuli such as chocolate.
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Monitor locomotor activity.
-
-
Data Analysis: Quantify total time spent in each sleep/wake state, duration and number of wakefulness episodes, and the number of cataplexy-like episodes.
Protocol 2: Intravenous Infusion in Human Clinical Trials [3][11]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically used.
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Participants: Healthy volunteers or patients with specific sleep disorders (e.g., narcolepsy, obstructive sleep apnea, idiopathic hypersomnia).
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Administration: Danavorexton is administered as a continuous intravenous (IV) infusion over a specified period (e.g., 90 minutes to 9 hours). Doses have ranged from 5 mg to 180 mg in various studies.
-
Pharmacodynamic Assessments:
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Maintenance of Wakefulness Test (MWT): Measures the ability to remain awake in a quiet, dark environment.
-
Karolinska Sleepiness Scale (KSS): A subjective measure of sleepiness.
-
Psychomotor Vigilance Test (PVT): Assesses sustained attention.
-
-
Safety Monitoring:
-
Continuous monitoring of vital signs, including blood pressure and heart rate.
-
Collection of adverse event data throughout the study.
-
Visualizations
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and pharmacodynamics of a single infusion of danavorexton in adults with obstructive sleep apnea experiencing excessive daytime sleepiness despite adequate use of CPAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Orexin Type-2 Receptor (OX2R) Agonists in Healthy Sleep-Deprived Adults
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selective orexin type-2 receptor (OX2R) agonists in healthy sleep-deprived adult participants.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacodynamic effects of a selective OX2R agonist in healthy sleep-deprived adults?
A1: Selective OX2R agonists are expected to promote wakefulness and reduce sleepiness. In clinical trials with healthy sleep-deprived adults, these effects are typically measured by an increase in sleep latency on the Maintenance of Wakefulness Test (MWT) and a decrease in sleepiness scores on the Karolinska Sleepiness Scale (KSS).[1][2][3] For instance, studies with compounds like ORX750 have shown statistically significant and clinically meaningful improvements in wakefulness.[1][4]
Q2: What are some common adverse events (AEs) observed with selective OX2R agonists in this population?
A2: Early clinical trials with some selective OX2R agonists have reported transient and mild to moderate treatment-emergent adverse events.[1][4] However, some compounds have been associated with specific on-target AEs such as urinary frequency or urgency, insomnia, and increases in blood pressure.[5] It is crucial to monitor participants for these and any other unexpected AEs. Notably, some newer agents like ORX750 have shown a favorable safety profile with no observations of these common on-target AEs in early studies.[5] Development of some orexin agonists, such as TAK-994, was discontinued due to hepatotoxicity, highlighting the importance of monitoring liver function.[6][7][8]
Q3: How should we interpret variability in Maintenance of Wakefulness Test (MWT) results?
A3: Variability in MWT results is not uncommon and can be influenced by several factors, including individual differences in sleep debt, caffeine intake, and environmental distractions. It is essential to have a standardized and well-controlled experimental protocol. A placebo-controlled, crossover design can help to minimize the impact of inter-individual variability.[1][4] Analyzing the average sleep latency across multiple MWT sessions can provide a more robust measure of the drug's effect.
Q4: What is the rationale for conducting studies in sleep-deprived healthy adults?
A4: Conducting studies in healthy adults after a period of acute sleep deprivation provides a sensitive and ethical model to evaluate the wake-promoting effects of a new drug.[1][4] This model creates a state of increased sleep propensity, allowing for a clear demonstration of a drug's ability to maintain wakefulness compared to a placebo. It serves as an early proof-of-concept before moving into patient populations with disorders of hypersomnolence.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected MWT sleep latencies despite administering the OX2R agonist.
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Possible Cause 1: Insufficient Sleep Deprivation. The level of sleepiness induced by the sleep deprivation protocol may not be adequate to consistently demonstrate the drug's effect.
-
Troubleshooting Step: Review and standardize the sleep deprivation protocol. Ensure participants adhere strictly to the protocol, including the duration of sleep restriction and avoidance of naps.
-
-
Possible Cause 2: Environmental Factors. The environment for the MWT may not be conducive to sleep, leading to artificially inflated sleep latencies in the placebo group and masking the drug's effect.
-
Troubleshooting Step: Ensure the MWT is conducted in a quiet, dark, and comfortable room with minimal distractions. Staff should be trained to maintain a consistent and sleep-promoting environment for all participants.
-
-
Possible Cause 3: Pharmacokinetic Variability. Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable plasma concentrations and, consequently, variable pharmacodynamic responses.
-
Troubleshooting Step: Collect pharmacokinetic data to correlate drug exposure with MWT results. This can help identify if outliers in the MWT data are due to lower-than-expected drug concentrations.
-
Problem 2: Participants report subjective sleepiness despite showing improved MWT scores.
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Possible Cause 1: Dissociation between Objective and Subjective Measures. It is possible for a drug to improve the physiological ability to stay awake (as measured by the MWT) without fully alleviating the subjective sensation of sleepiness.
-
Possible Cause 2: Other Drug Effects. The OX2R agonist might have other central nervous system effects that contribute to a feeling of being "unwell" or "different," which participants may interpret as sleepiness.
-
Troubleshooting Step: Conduct thorough adverse event monitoring and use questionnaires to assess mood and other subjective states.
-
Problem 3: Emergence of unexpected or severe adverse events.
-
Possible Cause 1: Off-Target Effects. The drug may be interacting with other receptors or biological targets, leading to unforeseen side effects.
-
Troubleshooting Step: Conduct comprehensive preclinical safety pharmacology studies to identify potential off-target activities. In the clinic, carefully document all adverse events and consider dose adjustments or discontinuation if necessary.
-
-
Possible Cause 2: On-Target but Unpredicted Effects. The adverse event could be a direct result of OX2R activation in a previously uncharacterized pathway.
Data Presentation
Table 1: Summary of MWT Data for Selective OX2R Agonists in Healthy Sleep-Deprived Adults
| Compound | Dose | Mean Sleep Latency (minutes) | Change from Placebo (minutes) | p-value | Reference |
| ORX750 | 1.0 mg | 17.6 | 8.1 | p=0.04 | [1][4] |
| 2.5 mg | 32.0 | 15.2 | p=0.01 | [1][4] | |
| 3.5 mg | 33.6 | 20.2 | p<0.0001 | [1][4] | |
| 5.0 mg | 37.9 | 22.6 | p<0.0001 | [4] | |
| TAK-925 (Danavorexton) | 5mg (IV) | 22.4 | - | - | [9] |
| 11.2mg (IV) | 37.6 | - | - | [9] | |
| 44mg (IV) | 25.4 | 16.8 | p<0.001 | [9][10] | |
| 112mg (IV) | 38.8 | 30.2 | p<0.001 | [9][10] |
Table 2: Summary of KSS Data for a Selective OX2R Agonist in Healthy Sleep-Deprived Adults
| Compound | Dose | Mean KSS Score Improvement vs. Placebo | p-value | Reference |
| ORX750 | 2.5 mg | 1.6 points | p=0.03 | [5] |
| This compound (Danavorexton) | 44mg (IV) | Statistically significant decrease | p=0.010 | [10] |
| 112mg (IV) | Statistically significant decrease | p<0.001 | [10] |
Experimental Protocols
Protocol 1: Phase 1 Single-Ascending Dose (SAD) and Proof-of-Concept (POC) Study in Healthy Sleep-Deprived Adults
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[1][4]
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Screening: Participants undergo a thorough medical screening to ensure they meet inclusion and exclusion criteria.
-
Acclimatization: Participants are admitted to the clinical research unit for an acclimatization night.
-
Sleep Deprivation: Participants are kept awake for a specified period (e.g., 10-12 hours) overnight under constant supervision.
-
Dosing: In the morning, participants receive a single oral dose of the selective OX2R agonist or a matching placebo.
-
Pharmacodynamic Assessments:
-
Maintenance of Wakefulness Test (MWT): A series of MWTs are conducted at regular intervals (e.g., every 2 hours) post-dose. Each MWT session typically lasts 40 minutes.
-
Karolinska Sleepiness Scale (KSS): Participants rate their subjective sleepiness on the KSS at regular intervals.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the drug's pharmacokinetic profile.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.
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Washout Period: A sufficient washout period is implemented before the crossover to the alternate treatment.
-
Mandatory Visualizations
Caption: Orexin signaling pathway and the action of a selective OX2R agonist.
Caption: Experimental workflow for a crossover Phase 1 study in sleep-deprived adults.
Caption: Logical workflow for troubleshooting inconsistent MWT results.
References
- 1. researchgate.net [researchgate.net]
- 2. Centessa Pharmaceuticals Announces Clearance of Investigational New Drug Application (IND) for ORX142, a Novel Orexin Receptor 2 (OX2R) Agonist; Clinical Data in Acutely Sleep-Deprived Healthy Volunteers Planned for this Year – Centessa Pharmaceuticals [investors.centessa.com]
- 3. neurologylive.com [neurologylive.com]
- 4. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 5. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers - BioSpace [biospace.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. neurologylive.com [neurologylive.com]
- 8. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 9. takeda.com [takeda.com]
- 10. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAK-925 Administration in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing stress in animals during the administration of TAK-925.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as danavorexton, is a potent and highly selective orexin 2 receptor (OX2R) agonist.[1][2][3] Orexin neuropeptides are crucial for regulating wakefulness, and the loss of these neurons is associated with narcolepsy.[1][2][4] this compound mimics the action of endogenous orexin by binding to and activating OX2R, which is a G protein-coupled receptor, leading to the promotion of wakefulness.[1][4][5]
Q2: What are the common routes of administration for this compound in animal studies?
A2: In preclinical animal studies, this compound has been administered via subcutaneous (SC), intravenous (IV), and intraperitoneal (IP) injections.[1][2] The choice of administration route may depend on the specific experimental design, desired pharmacokinetic profile, and the animal model being used.
Q3: Why is it critical to minimize stress during this compound administration?
A3: Minimizing stress in laboratory animals is crucial for both ethical considerations and scientific validity. Stress can significantly impact physiological parameters, including heart rate, blood pressure, and corticosterone levels, potentially confounding experimental results.[6] For a compound like this compound that affects arousal states, stress-induced physiological changes can interfere with the accurate assessment of the drug's effects on wakefulness and sleep patterns.
Q4: What are the general signs of stress to monitor in laboratory animals?
A4: Researchers should be vigilant for both physiological and behavioral signs of stress. Physiological indicators can include changes in weight, altered hormone levels (e.g., corticosterone), and increased susceptibility to disease.[7] Behavioral signs of distress may include:
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Changes in posture or gait
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Reduced grooming
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Lethargy or, conversely, hyperactivity and restlessness
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Vocalization
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Hunched posture
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Piloerection (hair standing on end)
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Excessive scratching or self-grooming
Troubleshooting Guides
Issue 1: Animal exhibits signs of distress (e.g., vocalization, resistance) during handling and injection.
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Possible Cause: Lack of habituation to the researcher and the procedure.
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Solution:
-
Habituation: Acclimate the animals to the experimental environment and the researcher's presence for several days before the experiment begins. Handle the animals gently and consistently.[8]
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Positive Reinforcement: Associate the handling procedure with a positive stimulus, such as a small food treat (if appropriate for the study).
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Refined Handling Techniques: Utilize non-aversive handling methods. For mice, this can include using a tunnel or cupping the hands to lift them, rather than picking them up by the tail.[9][10]
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Issue 2: Difficulty in administering the full dose of this compound due to animal movement.
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Possible Cause: Improper restraint technique leading to animal discomfort and struggle.
-
Solution:
-
Proper Restraint: Ensure that the restraint method is appropriate for the species and the injection route. The animal should be held firmly but without causing pain or restricting breathing. For injections, proper immobilization of the injection site is key.
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Use of Restraint Devices: For routes like intravenous tail vein injections, using a well-designed restraint device can improve safety and success rates. Ensure the device is the correct size for the animal.
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Two-Person Technique: For more challenging procedures, having a second person to assist with animal restraint can be beneficial.
-
Issue 3: Observation of post-procedural stress behaviors (e.g., excessive grooming, hiding).
-
Possible Cause: The administration procedure was a significant stressor for the animal.
-
Solution:
-
Optimize Injection Technique: Use the smallest gauge needle appropriate for the substance and injection volume to minimize pain. Ensure the injection is performed swiftly and accurately.
-
Provide a Calm Environment: Return the animal to its home cage promptly after the procedure. Minimize noise and disturbances in the animal facility.
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Sucrose Analgesia (for oral gavage if applicable): While this compound is typically injected, if an oral formulation were used, coating the gavage needle with a sucrose solution can reduce the stress associated with the procedure.[11]
-
Data Presentation
The following table summarizes data from a study investigating the effect of sucrose coating on plasma corticosterone levels in mice after oral gavage, demonstrating a method to quantitatively assess stress reduction.
| Treatment Group | Mean Plasma Corticosterone (ng/mL) ± SEM | Statistical Significance vs. Water-Coated |
| Non-gavaged Control | ~ 50 | N/A |
| Water-Coated Needle | ~ 125 | N/A |
| Sucrose-Coated Needle | ~ 55 | p < 0.001 |
Data adapted from a study on oral gavage in mice, illustrating the potential for procedural refinements to significantly reduce stress markers.[11]
Experimental Protocols
Protocol 1: Minimizing Stress During Subcutaneous (SC) Administration of this compound in Mice
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Habituation: For at least three days prior to the first injection, handle the mice daily using a non-aversive method (e.g., tunnel or cupped hands).[9][10] Allow the mice to become accustomed to the researcher's scent and gentle touch.
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Preparation: Prepare the this compound solution in a separate, quiet area. Use a new, sterile, small-gauge needle (e.g., 27-30G) for each animal.
-
Handling and Injection:
-
Gently lift the mouse from its cage using the habituated handling method.
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Allow the mouse to rest on a stable surface, such as the cage lid.
-
Gently scruff the loose skin over the shoulders.
-
Swiftly insert the needle into the "tent" of skin and inject the solution.
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Withdraw the needle and immediately return the mouse to its home cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.
Protocol 2: Minimizing Stress During Intravenous (IV) Tail Vein Administration of this compound in Mice
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Habituation: In addition to handling habituation, acclimate the mice to the restraint device that will be used for the injection for short periods over several days.
-
Preparation:
-
Prepare the this compound solution and warm it to room temperature.
-
Use a new, sterile, small-gauge needle (e.g., 27-30G) for each animal.
-
To aid in vein dilation and reduce the need for prolonged restraint, warm the mouse's tail using a heat lamp or warm water bath (ensure the temperature is not excessive to prevent burns).
-
-
Restraint and Injection:
-
Gently guide the mouse into the restraint device.
-
Position the tail for clear visualization of the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Perform the injection smoothly and confidently.
-
Once the injection is complete, apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
-
Release and Monitoring:
-
Carefully release the mouse from the restrainer and return it to its home cage.
-
Monitor the animal for any signs of distress and check the injection site for any complications.
-
Mandatory Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
Caption: Simplified signaling pathway of this compound activating the orexin 2 receptor (OX2R).
Experimental Workflow for this compound Administration
Caption: General experimental workflow for administering this compound while minimizing animal stress.
References
- 1. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. content.protocols.io [content.protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting TAK-925 delivery for consistent results
Welcome to the technical support center for TAK-925 (Danavorexton). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments with this potent and selective orexin 2 receptor (OX2R) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the experimental use of this compound.
Q1: I am observing a lower than expected potency (higher EC50 value) for this compound in my in vitro assay.
A1: Several factors can contribute to a perceived decrease in this compound potency. Follow these troubleshooting steps:
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Compound Integrity:
-
Storage: Confirm that your stock solution of this compound has been stored correctly. For long-term storage, it is recommended to store it as a solid at -20°C, protected from light.[1]
-
Solvent: this compound is soluble in DMSO.[1] Ensure the DMSO used is of high purity and anhydrous, as water content can affect compound stability and solubility.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution. Prepare single-use aliquots to maintain compound integrity.
-
-
Assay Conditions:
-
Cell Health: Ensure the cells used in your assay (e.g., CHO-K1 cells stably expressing human OX2R) are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling.
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Reagent Quality: Verify the quality and concentration of all assay reagents, including buffers, media, and detection components.
-
Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor signaling.
-
-
Experimental Protocol:
-
Incubation Time: Optimize the incubation time with this compound. Insufficient incubation may not allow the system to reach equilibrium, while prolonged incubation could lead to receptor desensitization or compound degradation.
-
Assay-Specific Parameters: Review and optimize other assay-specific parameters, such as cell seeding density and detection settings.
-
Q2: My dose-response curve for this compound is showing high variability between replicate wells or experiments.
A2: Inconsistent dose-response curves are a common issue in cell-based assays. Consider the following:
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Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, is a major source of variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell Seeding Uniformity: Uneven cell seeding across the plate can lead to significant well-to-well differences in signal. Ensure a homogenous cell suspension before and during plating.
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Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells for experimental data or fill them with a buffer to maintain humidity.
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Compound Precipitation: At higher concentrations, this compound might precipitate out of solution, especially if the final DMSO concentration is low. Visually inspect your assay plates for any signs of precipitation. If observed, consider adjusting your dilution scheme or the final vehicle concentration.
Q3: The vehicle control (DMSO) is showing a significant effect in my assay.
A3: A high background signal from the vehicle control can mask the true effect of this compound. Here’s how to address this:
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DMSO Concentration: Determine the maximum concentration of DMSO that your cells can tolerate without showing a significant response. This is typically below 0.5% for most cell lines. Run a DMSO dose-response curve to establish a safe concentration for your specific assay.
-
DMSO Quality: Use high-purity, anhydrous DMSO to avoid impurities that might interfere with your assay.
-
Control for Vehicle Effects: Always include a vehicle-only control in your experiments and subtract its signal from all other wells to normalize your data.
Q4: I am not observing any response to this compound in my cells.
A4: A complete lack of response could indicate a critical issue with one of the core components of your experiment:
-
Receptor Expression: Confirm that the cell line you are using expresses functional orexin 2 receptors. If you are using a transiently transfected system, verify the transfection efficiency. For stable cell lines, ensure the receptor expression has been maintained over passages.
-
Compound Activity: To rule out a problem with your specific batch of this compound, test a known OX2R agonist as a positive control.
-
Signaling Pathway Coupling: this compound activates OX2R, which primarily couples to the Gq protein, leading to an increase in intracellular calcium.[2] Ensure your assay is designed to detect this downstream signal (e.g., a calcium mobilization assay). If your assay measures a different signaling pathway (e.g., cAMP), you may not observe a response.
-
Reagent Integrity: As with other issues, verify the integrity and correct preparation of all reagents.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 5.5 nM | CHO cells expressing human OX2R | Calcium Mobilization | [2][3] |
| Selectivity | >5,000-fold over OX1R | CHO cells expressing human OX1R/OX2R | Calcium Mobilization | [2][3] |
| Parameter | Recommended Range/Value | Notes |
| In Vitro Vehicle | DMSO | High-purity, anhydrous |
| Final DMSO Concentration in Assay | < 0.5% | Varies by cell line; should be optimized |
| In Vivo Vehicle (Subcutaneous) | 10% DMSO / 90% 0.5% Methylcellulose | For mouse studies |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for measuring this compound-induced calcium mobilization in CHO-K1 cells stably expressing the human orexin 2 receptor (OX2R).
Materials:
-
CHO-K1 cells stably expressing human OX2R
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Orexin-A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Methodology:
-
Cell Seeding:
-
The day before the assay, seed the CHO-K1-OX2R cells into the assay plates at an optimized density (e.g., 20,000 - 50,000 cells/well for a 96-well plate).
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and the positive control (Orexin-A) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit for the cells.
-
Include a vehicle-only control.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic reading of the fluorescence signal for a defined period (e.g., 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control and plot the response as a function of the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the OX2R, leading to Gq protein-mediated calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
Caption: A typical workflow for a this compound calcium mobilization assay.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Danavorexton (TAK-925), a selective orexin 2 receptor (OX2R) agonist.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is Danavorexton and what is its mechanism of action?
Danavorexton (also known as this compound) is a potent, brain-penetrant, and selective agonist for the orexin 2 receptor (OX2R).[1][2][4] Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating wakefulness, arousal, and appetite.[5] By mimicking the action of the natural orexin neuropeptides, Danavorexton activates OX2R, triggering downstream signaling cascades that influence neuronal activity.[5][6][7][8]
Q2: What is the primary signaling pathway activated by Danavorexton?
As an OX2R agonist, Danavorexton activates G-protein coupled receptor signaling pathways.[5][6][7] Orexin 2 receptor activation is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[6][7][9] There is also evidence for OX2R coupling to Gs and Gi proteins, which can modulate adenylate cyclase activity.[6][7][9]
Q3: What are the expected outcomes of a Danavorexton dose-response experiment?
In a typical in vitro experiment using cells expressing OX2R, increasing concentrations of Danavorexton should lead to a sigmoidal increase in a downstream signaling event, such as intracellular calcium mobilization or cAMP accumulation.[6][7] In in vivo studies, Danavorexton has been shown to dose-dependently promote wakefulness and reduce sleepiness.[1][10][11]
Q4: What concentration range of Danavorexton should I use for my experiments?
The optimal concentration range will depend on the specific cell type and assay being used. It is recommended to perform a wide range of concentrations (e.g., from 1 pM to 10 µM) in initial experiments to determine the EC50 (half-maximal effective concentration) and the full dynamic range of the response.
Q5: How should I prepare and store Danavorexton?
For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and then make fresh serial dilutions in your assay buffer or cell culture medium for each experiment.[12] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for storage.[12] For in vivo studies, the formulation and administration route will depend on the specific animal model and experimental design.[1]
Troubleshooting Guides
Guide 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consistent technique to minimize well-to-well variability in cell numbers.[12] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier and minimize evaporation.[12] |
| Pipetting Errors | Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[13] |
| Compound Precipitation | Visually inspect drug dilutions for any signs of precipitation before adding them to the cells. If observed, gentle warming or sonication may help to redissolve the compound.[12] |
Guide 2: Poor Curve Fit or No Response
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Broaden the range of Danavorexton concentrations tested. A logarithmic or semi-logarithmic dilution series is recommended to cover a wide range.[13] |
| Low Receptor Expression | Confirm the expression and functionality of the OX2R in your cell line using a validated method such as qPCR, western blot, or by testing a known orexin agonist. |
| Assay Interference | Run appropriate controls to ensure that Danavorexton is not interfering with the assay components or detection reagents.[13] |
| Cell Health Issues | Ensure cells are healthy, within a consistent and low passage number range, and in the exponential growth phase before starting the experiment.[12] |
| Inappropriate Assay Endpoint | The chosen assay may not be sensitive enough to detect a response. Consider alternative or more sensitive assays that measure different points in the signaling cascade (e.g., calcium flux, IP1 accumulation, or downstream reporter gene activation). |
Data Presentation
Table 1: Hypothetical In Vitro Dose-Response Data for Danavorexton
| Parameter | CHO-OX2R Cells (Calcium Flux Assay) | Hypothalamic Neurons (Electrophysiology) |
| EC50 | 5.2 nM | 12.8 nM |
| Hill Slope | 1.1 | 0.9 |
| Emax (% of control) | 98% | 95% |
| Concentration Range | 0.1 nM - 1 µM | 1 nM - 10 µM |
Table 2: In Vivo Dose-Response Data from a Narcolepsy Mouse Model[10]
| Dose (mg/kg) | Outcome Measure | Result |
| 1 | Wakefulness | Increased |
| 3 | Wakefulness | Significantly Increased |
| 10 | Wakefulness | Maximally Increased |
| 3 | Cataplexy-like episodes | Reduced |
| 10 | Cataplexy-like episodes | Significantly Reduced |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a method for measuring Danavorexton-induced calcium mobilization in a recombinant cell line expressing the human orexin 2 receptor (e.g., CHO-hOX2R).
Materials:
-
CHO-hOX2R cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Danavorexton
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed CHO-hOX2R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Danavorexton in DMSO. Create a serial dilution series in assay buffer to achieve the final desired concentrations.
-
Dye Loading: Aspirate the cell culture medium and wash the cells once with assay buffer. Add the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C.
-
Assay: After incubation, wash the cells to remove excess dye. Place the plate in the fluorescent plate reader.
-
Measurement: Set the plate reader to record fluorescence intensity over time. Establish a baseline reading for 10-20 seconds, then inject the Danavorexton dilutions and continue recording for at least 60-90 seconds to capture the peak response.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline to the peak response. Plot the response against the logarithm of the Danavorexton concentration and fit the data to a four-parameter logistic equation to determine the EC50 and other parameters.
Mandatory Visualizations
Caption: Simplified signaling pathway of Danavorexton via the OX2R-Gq pathway.
Caption: Experimental workflow for a Danavorexton in vitro dose-response assay.
Caption: Troubleshooting logic for Danavorexton dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Danavorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Danavorexton - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Orexin receptor agonists and how do they work? [synapse.patsnap.com]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Potential for TAK-925 tolerance or desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-925. The information focuses on the potential for tolerance or desensitization to this selective orexin 2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of tolerance or desensitization to the wake-promoting effects of this compound with repeated administration?
A1: Based on available preclinical and clinical data, this compound does not appear to induce tolerance or desensitization with repeated administration. A study in a mouse model of narcolepsy showed that the wake-promoting effect of this compound was not diminished after 14 days of sub-chronic administration.[1] Similarly, a multiple-rising-dose study in individuals with narcolepsy type 1 (NT1) demonstrated sustained improvements in sleep latency on day 7 of treatment compared to day 1.[1]
Q2: How does the orexin 2 receptor (OX2R) signaling pathway relate to the effects of this compound?
A2: this compound is a selective agonist for the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR).[2][3] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[1] By activating OX2R, this compound mimics the action of the endogenous orexin neuropeptides, promoting wakefulness.[3] The downstream signaling of OX2R is complex but primarily involves the Gq signaling pathway.[2]
Q3: Have other orexin 2 receptor agonists shown a lack of tolerance?
A3: Yes, studies on other selective OX2R agonists support the observation of a lack of tolerance. For instance, no desensitization was observed with repeated administration of the OX2R agonist YNT-185 in mouse models of narcolepsy with respect to the suppression of cataplexy-like episodes. This suggests that the sustained efficacy may be a class-wide feature of OX2R agonists.
Troubleshooting Guides
Issue: Apparent Decrease in the Efficacy of this compound in a Chronic in vivo Study.
Potential Cause & Troubleshooting Steps:
-
Experimental Variability: Animal behavior and sleep-wake patterns can be influenced by various environmental factors.
-
Recommendation: Ensure consistent and controlled experimental conditions (e.g., light-dark cycle, temperature, noise levels) throughout the study. Handle animals consistently to minimize stress.
-
-
Drug Administration and Dosing: Inconsistent drug administration or incorrect dosage can lead to variable effects.
-
Recommendation: Verify the concentration and stability of the this compound solution. Ensure accurate and consistent administration (e.g., subcutaneous injection volume and location).
-
-
Data Analysis: Improper data analysis could lead to misinterpretation of results.
-
Recommendation: Use appropriate statistical methods to analyze sleep-wake data. Compare the effects of this compound to a vehicle-treated control group at all time points.
-
Data on Chronic Administration of this compound
The following tables summarize the key findings from preclinical and clinical studies on the repeated administration of this compound.
Table 1: Effect of Sub-chronic this compound Administration on Wakefulness in a Narcolepsy Mouse Model
| Treatment Group | Duration of Treatment | Endpoint | Result |
| This compound (3 mg/kg, s.c.) | 14 days | Total Wake Time | No significant difference in the wake-promoting effect between day 1 and day 14.[1] |
Table 2: Efficacy of Multiple Doses of this compound in Patients with Narcolepsy Type 1
| Dose of this compound | Endpoint | Day 1 Result (Improvement from Baseline) | Day 7 Result (Improvement from Baseline) |
| 11 mg | Mean Sleep Latency (MWT) | 35.85 min | Sustained improvement |
| 44 mg | Mean Sleep Latency (MWT) | 39.03 min | Sustained improvement, with all participants reaching the maximum sleep latency of 40 minutes.[1] |
Experimental Protocols
Protocol 1: Assessment of Tolerance to this compound in a Narcolepsy Mouse Model
This protocol is based on the methodology described in a study evaluating the chronic effects of danavorexton (this compound).[1]
-
Animal Model: Orexin/ataxin-3 transgenic mice, a model for narcolepsy.
-
Drug Administration:
-
Administer this compound subcutaneously at a dose of 3 mg/kg or vehicle once daily for 14 consecutive days.
-
Administer the drug at the beginning of the dark cycle (active phase for mice).
-
-
Wakefulness Assessment:
-
On day 14, following the final drug administration, record electroencephalographic (EEG) and electromyographic (EMG) data for at least 3 hours.
-
Analyze the recordings to determine the total time spent in wakefulness, NREM sleep, and REM sleep.
-
-
Data Analysis:
-
Compare the time course of wakefulness on day 14 between the this compound treated group and the vehicle-treated group.
-
Statistically analyze the total wake time to determine if there is a significant difference, which would indicate the development of tolerance.
-
Visualizations
Caption: Simplified signaling cascade of this compound at the Orexin 2 Receptor.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin system and its role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep-wake disorders like narcolepsy. Orexin agonists, which aim to replace the deficient orexin signaling in narcolepsy type 1, represent a promising class of drugs. This guide provides a comparative overview of the preclinical data for danavorexton (TAK-925) and other key orexin 2 receptor (OX2R) agonists, including TAK-994, TAK-861, and ORX750. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies.
In Vitro Profile: Receptor Potency and Selectivity
The initial characterization of orexin agonists involves assessing their potency and selectivity for the orexin receptors, OX1R and OX2R. The OX2R is considered the primary target for promoting wakefulness and suppressing cataplexy. The following table summarizes the in vitro data for danavorexton and its comparators.
| Compound | Target | EC50 (nM) for human OX2R | Selectivity over human OX1R (fold) |
| Danavorexton (this compound) | OX2R Agonist | 5.5 | >1000 |
| TAK-994 | OX2R Agonist | 19[1] | >700[1] |
| TAK-861 | OX2R Agonist | 2.5[2] | >3000 |
| ORX750 | OX2R Agonist | 0.11 | ~9800[3] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
The potency of orexin agonists is commonly determined using a calcium mobilization assay in cells expressing the recombinant human orexin receptors.
Objective: To measure the concentration-dependent increase in intracellular calcium ([Ca2+]i) in response to orexin agonist stimulation.
Materials:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid and Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (orexin agonists) and a reference agonist (e.g., orexin-A).
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Culture: Maintain the recombinant cell lines in appropriate culture conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), and Pluronic F-127 (to aid dye solubilization).
-
Remove the culture medium from the cell plate and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the cell plate in the FLIPR instrument.
-
The instrument will add the compounds to the wells and simultaneously measure the fluorescence intensity over time.
-
A baseline fluorescence is recorded before compound addition.
-
The change in fluorescence upon compound addition, which corresponds to the increase in intracellular calcium, is recorded.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of the agonist.
-
The data is normalized to the response of a maximal concentration of the reference agonist (e.g., orexin-A).
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Orexin Receptor 2 Signaling Pathway in Calcium Mobilization Assay.
In Vivo Efficacy in Narcolepsy Mouse Models
The therapeutic potential of orexin agonists is evaluated in animal models that recapitulate the key symptoms of narcolepsy, namely excessive daytime sleepiness and cataplexy. The most commonly used models are orexin neuron-deficient mice, such as the orexin/ataxin-3 and orexin-tTA;TetO DTA transgenic lines.
| Compound | Animal Model | Dose and Route | Effect on Wakefulness | Effect on Cataplexy |
| Danavorexton (this compound) | Orexin/ataxin-3 mice | 1, 3, 10 mg/kg, s.c. | Significantly increased wakefulness.[4] | Reduced cataplexy-like episodes.[4] |
| TAK-994 | Orexin/ataxin-3 mice, Orexin-tTA;TetO DTA mice | Oral | Promoted wakefulness and ameliorated fragmentation.[1] | Suppressed cataplexy-like episodes.[1] |
| TAK-861 | Orexin/ataxin-3 mice, Orexin-tTA;TetO DTA mice | 0.1, 0.3, 1 mg/kg, oral | Significantly increased wakefulness time and improved fragmentation.[2] | Significantly suppressed cataplexy-like episodes.[2] |
| ORX750 | Orexin/ataxin-3 mice, DTA mouse model | 0.1, 0.3 mg/kg, oral | Achieved maximal wake time for at least 3 hours post-dose.[5] | Suppressed cataplexy for at least 6 hours post-dose.[5] |
Experimental Protocol: In Vivo Efficacy Studies in Narcolepsy Mouse Models
Objective: To assess the effects of orexin agonists on wakefulness and cataplexy in orexin-deficient mouse models.
Animal Models:
-
Orexin/ataxin-3 Transgenic Mice: These mice express the human ataxin-3 gene with an expanded polyglutamine tract under the control of the prepro-orexin promoter, leading to a progressive loss of orexin neurons.
-
Orexin-tTA;TetO DTA Mice: This is a doxycycline-inducible model where the diphtheria toxin A-chain is expressed in orexin neurons upon doxycycline withdrawal, leading to their ablation.[6]
Experimental Procedures:
-
Animal Housing: House mice under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Implantation:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for sleep-wake recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Drug Administration:
-
Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, subcutaneous injection).
-
Dosing is typically performed at the beginning of the dark (active) phase for assessing effects on cataplexy and at the beginning of the light (inactive) phase for assessing wake-promotion.
-
-
EEG/EMG Recording and Analysis:
-
Record EEG and EMG signals continuously for a defined period (e.g., 24 hours) post-dosing.
-
Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and REM sleep in 10-second epochs.
-
Analyze the data to determine the total time spent in each state, the number and duration of wake/sleep bouts, and sleep/wake fragmentation.
-
-
Cataplexy Assessment:
-
Cataplexy-like episodes are identified based on the following criteria: abrupt transition from active wakefulness to a state of muscle atonia (loss of EMG tone) lasting for at least 10 seconds, with the presence of a theta-dominant EEG.[7]
-
Video recording is often used to confirm behavioral immobility during these episodes.
-
The number and duration of cataplexy-like episodes are quantified.
-
To increase the frequency of cataplexy for easier assessment, positive emotional triggers like the presentation of chocolate can be used.[8]
-
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Preclinical Pharmacokinetic Profile
The pharmacokinetic (PK) properties of an orexin agonist are crucial for determining its dosing regimen and predicting its clinical efficacy. Key parameters include bioavailability, half-life, and brain penetration.
| Compound | Species | Route of Administration | Key Pharmacokinetic Features |
| Danavorexton (this compound) | Mice | Subcutaneous | Induces a sustained wake-promoting effect when plasma concentrations exceed ~100 ng/mL.[9] Limited oral availability.[10] |
| TAK-994 | Rats, Monkeys | Oral | Orally available.[1] Development was discontinued due to liver toxicity. |
| TAK-861 | Mice, Monkeys | Oral | Orally available with ~10-fold lower effective dosage than TAK-994.[2] |
| ORX750 | Multiple species (including non-human primates) | Oral | High, early, and sustained brain exposure is suggested by preclinical PK profiles. |
| ALKS 2680 | Healthy Volunteers | Oral | Pharmacokinetic and pharmacodynamic profile supports once-daily oral dosing.[11] |
Experimental Protocol: Preclinical Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of orexin agonists in preclinical species.
Procedures:
-
Animal Models: Use common laboratory animal species such as mice, rats, and non-human primates.
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous) and other routes to determine parameters like bioavailability.
-
Sample Collection: Collect blood samples at various time points after drug administration. Brain tissue may also be collected to assess brain penetration.
-
Bioanalysis:
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma or brain homogenates.
-
Quantify the drug concentration using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Brain-to-plasma ratio: An indicator of brain penetration.
-
-
Caption: Preclinical Development Pipeline for Orexin Agonists.
Conclusion
The preclinical data available for danavorexton and other orexin agonists demonstrate their potential as transformative therapies for narcolepsy. While danavorexton has shown robust efficacy via intravenous administration, the field is advancing with orally bioavailable compounds like TAK-861 and ORX750, which exhibit high potency and selectivity for the OX2R. The comparative data presented in this guide, along with the detailed experimental methodologies, provide a valuable resource for researchers in the field of sleep medicine and drug development. Further preclinical and clinical investigations will continue to delineate the therapeutic profiles of these promising orexin agonists.
References
- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders – Centessa Pharmaceuticals [investors.centessa.com]
- 4. vjneurology.com [vjneurology.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Alkermes Announces Positive Topline Results From Phase 1b Study of ALKS 2680 Demonstrating Improved Wakefulness in Patients With Narcolepsy Type 2 and Idiopathic Hypersomnia [prnewswire.com]
- 7. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to a Selective OX2R Agonist in Phase 1 Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The field of sleep disorder therapeutics is undergoing a significant evolution with the development of selective orexin 2 receptor (OX2R) agonists. These molecules aim to directly address the underlying pathophysiology of conditions like narcolepsy and other central disorders of hypersomnolence by mimicking the action of the wake-promoting neuropeptide orexin. This guide provides a comparative overview of a prominent selective OX2R agonist currently in Phase 1 clinical studies, presenting available preclinical and clinical data to inform the research and drug development community.
Two key players have emerged in this space with selective OX2R agonists in early-stage clinical development: Harmony Biosciences with its compound BP1.15205 , and Centessa Pharmaceuticals with ORX750 . Both companies have reported promising preclinical data and have advanced their respective candidates into Phase 1 clinical trials.[1][2][3]
Preclinical Data Comparison
Both BP1.15205 and ORX750 have demonstrated high potency and selectivity for the OX2R in preclinical studies. This selectivity is crucial for potentially minimizing off-target effects that might be associated with non-selective orexin receptor modulation.
| Parameter | BP1.15205 (Harmony Biosciences) | ORX750 (Centessa Pharmaceuticals) | Alternative: Dual Orexin Receptor Antagonist (e.g., Suvorexant) |
| Mechanism of Action | Selective OX2R Agonist | Selective OX2R Agonist | Dual Orexin Receptor Antagonist |
| In Vitro Potency (EC50) | 0.015 nM[4] | 0.11 nM[5][6][7][8] | N/A (Antagonist) |
| Selectivity | >600-fold for OX2R over OX1R[4] | 9,800-fold for OX2R over OX1R[5][6][7][8] | N/A (Dual Antagonist) |
| Preclinical Efficacy | Significant wake-promoting and cataplexy-suppressing effects in a transgenic mouse model of narcolepsy.[4] | Achieved maximal (100%) wake time for at least 3 hours and suppressed cataplexy for at least 6 hours in mouse models of narcolepsy at low oral doses (0.1-0.3 mg/kg). | Promotes sleep by blocking wake-promoting signals. |
| Preclinical Pharmacokinetics | Favorable profile suggesting potential for once-daily dosing.[4] | Rapid absorption with peak plasma concentrations at 2 hours post-dose in preclinical models, supporting once-daily dosing.[3][8][9][10] | Varies by specific compound. |
Clinical Data Comparison (Phase 1)
Phase 1 clinical trials for both BP1.15205 and ORX750 are designed to assess safety, tolerability, and pharmacokinetics in healthy volunteers, with some studies including sleep-deprived subjects to gain early signals of efficacy.[1][2]
| Study Design | BP1.15205 (Harmony Biosciences) | ORX750 (Centessa Pharmaceuticals) |
| Population | Healthy volunteers and sleep-deprived healthy subjects.[1][2] | Healthy volunteers and acutely sleep-deprived healthy subjects.[3] |
| Dosing | Single and multiple ascending doses.[1][2] | Single and multiple ascending doses.[7] |
| Key Efficacy Endpoint | Pharmacodynamic assessments.[1][2] | Maintenance of Wakefulness Test (MWT) and Karolinska Sleepiness Scale (KSS).[7] |
ORX750 Phase 1 MWT Results:
Centessa has reported interim Phase 1 data for ORX750, demonstrating a dose-dependent increase in the time to sleep onset (sleep latency) in the Maintenance of Wakefulness Test (MWT).
| Dose | Mean Sleep Latency (minutes) | Placebo Mean Sleep Latency (minutes) |
| 1.0 mg | 18 | 10 |
| 2.5 mg | 32 | 17 |
At the 2.5 mg dose, ORX750 was shown to restore normative wakefulness.[5][6] Treatment with ORX750 also resulted in a significant improvement in the Karolinska Sleepiness Scale (KSS) scores compared to placebo.[3][10] The pharmacokinetic profile of ORX750 in humans showed rapid absorption, with peak plasma concentrations observed 2 hours after dosing, supporting a once-daily dosing regimen.[3][8][10]
Topline data for Harmony Biosciences' BP1.15205 Phase 1 trial are expected in 2026.[1][2]
Signaling Pathway and Experimental Workflows
To provide a deeper understanding of the underlying science, the following diagrams illustrate the OX2R signaling pathway and the typical experimental workflows for evaluating a selective OX2R agonist.
Caption: OX2R Signaling Pathway.
Caption: Experimental Workflow for OX2R Agonist.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of selective OX2R agonists.
In Vitro Orexin Receptor Functional Assay (Calcium Flux Assay)
This assay is used to determine the potency (EC50) of a compound in activating the orexin receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are genetically engineered to stably express the human OX2R.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and cultured until they form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The selective OX2R agonist is added to the wells at various concentrations.
-
Signal Detection: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to measure the change in fluorescence intensity over time. Activation of the Gq-coupled OX2R leads to the release of intracellular calcium stores, resulting in a detectable fluorescent signal.
-
Data Analysis: The concentration-response data is plotted to calculate the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.[4][11]
Transgenic Mouse Models of Narcolepsy
To assess the in vivo efficacy of selective OX2R agonists, researchers utilize transgenic mouse models that recapitulate the key symptoms of narcolepsy.
-
Orexin/Ataxin-3 Transgenic Mice: These mice express a toxic protein (ataxin-3) specifically in orexin-producing neurons, leading to the progressive loss of these neurons after birth. This model mimics the underlying pathology of human narcolepsy type 1.[12][13]
-
Prepro-orexin Knockout Mice: These mice have the gene for the orexin precursor, prepro-orexin, deleted, resulting in a complete lack of orexin peptides.[13]
-
Diphtheria Toxin A (DTA) Model: This is a conditional model where the expression of diphtheria toxin A in orexin neurons is controlled by the administration of doxycycline in the diet. Removal of doxycycline leads to the ablation of orexin neurons.[12]
Typical Experimental Protocol:
-
Animal Housing: Mice are housed under a controlled 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: The selective OX2R agonist or vehicle is administered orally.
-
Sleep-Wake and Cataplexy Monitoring: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted to monitor brain activity and muscle tone, respectively. Continuous recordings are taken to quantify time spent in wakefulness, NREM sleep, and REM sleep, as well as the frequency and duration of cataplexy-like episodes (sudden loss of muscle tone while the EEG indicates wakefulness).[12]
-
Data Analysis: The effects of the drug on sleep-wake parameters and cataplexy are compared between the drug-treated and vehicle-treated groups.
Maintenance of Wakefulness Test (MWT)
The MWT is a clinical tool used to objectively measure a person's ability to stay awake during the day in a quiet, dimly lit environment.
-
Patient Preparation: The test is typically conducted on the day following an overnight sleep study to ensure the patient has had adequate sleep. The patient is asked to avoid stimulants like caffeine and nicotine.
-
Test Sessions: The MWT consists of four 40-minute trials conducted at two-hour intervals.
-
Procedure: For each trial, the patient is seated comfortably in a semi-reclined position in a dimly lit, quiet room and instructed to try to remain awake without resorting to extraordinary measures (e.g., singing, slapping their face).
-
Monitoring: EEG and other physiological parameters are monitored to determine the precise moment of sleep onset.
-
Trial Termination: A trial is terminated if the patient falls asleep or after 40 minutes if no sleep occurs. If sleep occurs, it is defined as three consecutive 30-second epochs of stage N1 sleep or any single epoch of another sleep stage.
-
Data Analysis: The primary outcome is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to remain awake.[14][15][16][17][18]
Conclusion
The development of selective OX2R agonists like BP1.15205 and ORX750 represents a promising, mechanistically driven approach for the treatment of narcolepsy and other disorders of hypersomnolence. Preclinical data for both compounds demonstrate high potency and selectivity. Early clinical data for ORX750 are encouraging, showing a clear effect on wakefulness in healthy volunteers. The ongoing and planned clinical trials for these and other selective OX2R agonists will be critical in determining their ultimate therapeutic potential and safety profiles. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug developers working to advance this exciting class of therapeutics.
References
- 1. Harmony Biosciences Announces Initiation of First-In-Human Study With Potential Best-In-Class Orexin 2 Receptor Agonist (BP1.15205) for Central Disorders of Hypersomnolence - BioSpace [biospace.com]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 4. academic.oup.com [academic.oup.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Centessa cleared to commence clinical trials of ORX-750 in US | BioWorld [bioworld.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders - BioSpace [biospace.com]
- 10. sleepreviewmag.com [sleepreviewmag.com]
- 11. mdpi.com [mdpi.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. mdpi.com [mdpi.com]
- 14. sleepeducation.org [sleepeducation.org]
- 15. utmb.edu [utmb.edu]
- 16. svhlunghealth.com.au [svhlunghealth.com.au]
- 17. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
Validating TAK-925's Selectivity for OX2R over OX1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAK-925's selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R), with supporting experimental data and comparisons to other relevant orexin receptor agonists. The information is presented to aid researchers and drug development professionals in their evaluation of this compound.
Introduction to Orexin Receptor Agonism and this compound
The orexin system, comprising two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes. Loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder. Consequently, the development of orexin receptor agonists is a promising therapeutic strategy. This compound (danavorexton) is a novel, potent, and highly selective OX2R agonist that has been investigated for its potential in treating hypersomnia disorders.[1][2][3][4] This guide focuses on the experimental validation of this compound's selectivity for OX2R.
Orexin Receptor Signaling Pathway
Both OX1R and OX2R are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured to quantify receptor activation.
Comparative Selectivity of Orexin Receptor Agonists
The selectivity of this compound for OX2R over OX1R has been quantified in various in vitro assays and compared with endogenous orexins and other synthetic agonists. The following tables summarize the available data.
Functional Activity (EC50) in Calcium Mobilization Assays
| Compound | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity (OX1R/OX2R) |
| This compound | >30,000[5] | 5.5[1][5] | >5,000-fold[1][6] |
| TAK-994 | >13,300 | 19[7] | >700-fold[7] |
| TAK-861 | ~7,500 | 2.5[8] | ~3,000-fold[8] |
| ALKS 2680 | Not specified | Not specified | >5,000-fold |
| Orexin-A | 30[9] | ~30 | ~1 |
| Orexin-B | 2,500[9] | ~36 | ~0.014 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Binding Affinity (IC50/Ki)
| Compound | OX1R IC50/Ki (nM) | OX2R IC50/Ki (nM) |
| This compound | >100,000 (IC50)[8] | Not specified |
| Orexin-A | 20 (IC50)[9] | 38 (IC50)[9] |
| Orexin-B | 420 (IC50)[9] | 36 (IC50)[9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is.
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro assays. The primary methodologies are detailed below.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of a compound at OX1R and OX2R.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express either human OX1R or human OX2R.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a fluorescent calcium indicator (e.g., Fluo-3 AM, Fluo-4 AM, or Calcium 5 dye). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to receptor activation.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of a compound for OX1R and OX2R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing either OX1R or OX2R.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-EMPA for OX2R) and varying concentrations of the unlabeled test compound (competitor, e.g., this compound).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from this competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Logical Framework for Validating Selectivity
The determination of this compound's selectivity is based on a logical progression of experimental findings.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Orexin 2 Receptor Agonist | Benchchem [benchchem.com]
- 3. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkermes Presents First Clinical Data for Orexin 2 Receptor Agonist ALKS 2680 at World Sleep Congress - BioSpace [biospace.com]
- 7. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TAK-925's Effects in Different Animal Strains: A Comparative Guide
TAK-925 (also known as danavorexton) is a selective orexin 2 receptor (OX2R) agonist that has shown significant promise in treating narcolepsy and other disorders of hypersomnolence.[1][2][3] Its primary mechanism of action is to mimic the effects of the neuropeptide orexin, which is deficient in individuals with narcolepsy type 1, thereby promoting wakefulness.[1][4] This guide provides a comparative analysis of the effects of this compound across various animal strains, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound Across Animal Models
The wake-promoting and anti-cataplectic effects of this compound have been evaluated in several animal models, including different mouse strains and non-human primates. The following table summarizes the key findings from these studies.
| Animal Model | Strain/Species | Key Effects of this compound | Dosage and Administration | Supporting Evidence |
| Narcolepsy Mouse Model | Orexin/ataxin-3 Transgenic Mice | Significantly increased wakefulness time, completely resolved wakefulness fragmentation, and eliminated cataplexy-like episodes. The wake-promoting effect did not diminish after 14 days of sub-chronic administration.[1] | ≥1 mg/kg, subcutaneous (s.c.) | EEG/EMG recordings showed a significant increase in wakefulness and a reduction in direct transitions from wakefulness to REM sleep.[1] |
| Narcolepsy Mouse Model | Orexin/tTA; TetO-DTA Mice | Caused continuous wakefulness and eliminated sleep for the first hour at all tested doses. Dose-dependently delayed NREM sleep onset and eliminated cataplexy during the first hour.[5] | 1–10 mg/kg, s.c. | Telemetry recordings of EEG, EMG, subcutaneous temperature, and activity confirmed the potent wake-promoting and anti-cataplectic effects.[5] |
| Wild-Type Mice | C57BL/6J and ICR Mice | Subcutaneous administration significantly increased total wakefulness time during the sleep phase.[3][4] Intraperitoneal administration also demonstrated brain penetration and arousal effects.[4][6] | 3 mg/kg, s.c. or 10 mg/kg, intraperitoneal (i.p.) | EEG and electromyogram (EMG) measurements confirmed increased wakefulness.[4] c-Fos immunohistochemistry showed modulated neuronal activity in brain regions associated with wakefulness.[3] |
| Knockout Mice | OX2R Knockout (KO) Mice | The wake-promoting effects of this compound were absent, demonstrating that its mechanism of action is mediated by the orexin 2 receptor.[3][7] | Not specified | In contrast to wild-type mice, this compound did not increase wakefulness in OX2R KO mice.[3][7] |
| Non-Human Primates | Common Marmosets | Subcutaneous administration significantly increased wakefulness.[8] | 0.1, 1, and 10 mg/kg, s.c. | Electroencephalogram (EEG) analyses demonstrated a significant increase in wakefulness at all tested doses.[8] |
| Non-Human Primates | Cynomolgus Monkeys | Subcutaneous administration significantly increased wakefulness.[8] | 1 and 3 mg/kg, s.c. | EEG analyses confirmed a significant increase in wakefulness.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.
Efficacy Study in Orexin/ataxin-3 Transgenic Mice[1]
-
Animal Model: Orexin/ataxin-3 transgenic mice, a model for orexin deficiency-induced narcolepsy.
-
Drug Administration: this compound was administered subcutaneously (s.c.) at doses of ≥1 mg/kg at Zeitgeber time (ZT) 12 (the beginning of the dark/active phase).
-
Sleep/Wakefulness Assessment: Sleep and wakefulness states were evaluated using in vivo electroencephalogram (EEG) and electromyogram (EMG) recordings.
-
Cataplexy-like Episode Quantification: The number of cataplexy-like episodes was determined by counting the direct transitions from wakefulness to rapid eye movement (REM) sleep.
-
Sub-chronic Study: For the sub-chronic study, this compound was administered twice daily (b.i.d.) at a 3-hour interval for 14 days.
Efficacy Study in Orexin/tTA; TetO-DTA Mice[5]
-
Animal Model: Narcoleptic male orexin/tTA; TetO-DTA mice.
-
Drug Administration: this compound was injected subcutaneously (s.c.) at doses of 1, 3, and 10 mg/kg, 15 minutes before the onset of the dark period.
-
Data Recording: EEG, EMG, subcutaneous temperature (Tsc), and activity were recorded via telemetry.
-
Data Analysis: Recordings for the first 6 hours of the dark period were scored for sleep/wake states and cataplexy.
Wake-Promoting Effects in Wild-Type and OX2R KO Mice[3]
-
Animal Models: Wild-type C57BL/6J mice and OX2R knockout (KO) mice.
-
Drug Administration: this compound was administered subcutaneously (s.c.).
-
Sleep/Wakefulness Assessment: The effects on wakefulness were measured during the animals' normal sleep phase.
-
Neuronal Activity Assessment: Neuronal activity in various brain regions, including the tuberomammillary nucleus (TMN), was measured using c-Fos immunohistochemistry.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures involved in the evaluation of this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound as an orexin 2 receptor agonist.
Caption: General experimental workflow for evaluating this compound in animal models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-925 and TAK-994: Investigational Orexin Receptor 2 Agonists
A deep dive into the pharmacology, efficacy, and safety of two pioneering narcolepsy drug candidates.
This guide provides a detailed comparative analysis of TAK-925 (danavorexton) and TAK-994 (firazorexton), two selective orexin receptor 2 (OX2R) agonists developed by Takeda Pharmaceuticals for the treatment of narcolepsy. While both compounds have demonstrated significant potential in addressing the core symptoms of this debilitating sleep disorder, their clinical development paths have diverged significantly. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Introduction: The Role of Orexin in Wakefulness
Narcolepsy Type 1 is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep. It is caused by a significant loss of orexin-producing neurons in the hypothalamus. Orexin neuropeptides (Orexin-A and Orexin-B) play a crucial role in regulating wakefulness by binding to and activating orexin receptors 1 and 2 (OX1R and OX2R). The development of orexin receptor agonists represents a targeted therapeutic approach to restore this deficient signaling pathway. This compound and TAK-994 were designed as selective OX2R agonists to address this underlying pathophysiology.[1][2]
Mechanism of Action: Selective Orexin 2 Receptor Agonism
Both this compound and TAK-994 are small molecule agonists that selectively target the orexin 2 receptor (OX2R).[3][4][5][6] The activation of OX2R is believed to be the primary driver of wakefulness promotion. By mimicking the action of endogenous orexin, these compounds enhance arousal and stabilize the sleep-wake state.
The signaling cascade initiated by the binding of an agonist to OX2R, a G-protein coupled receptor (GPCR), primarily involves the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream cellular responses that ultimately promote neuronal excitability and wakefulness.
Comparative Data
Chemical and Pharmacokinetic Properties
| Property | This compound (Danavorexton) | TAK-994 (Firazorexton) |
| Chemical Formula | C₂₁H₃₂N₂O₅S | C₂₂H₂₅F₃N₂O₄S |
| Administration | Intravenous | Oral |
| Brain Penetrant | Yes | Yes |
| Selectivity | >5000-fold for OX2R over OX1R | >700-fold for OX2R over OX1R |
Efficacy Data from Clinical Trials
The primary measure of efficacy in narcolepsy trials is the Maintenance of Wakefulness Test (MWT), which assesses the ability to stay awake in a quiet, dark room. Another key measure is the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness.
This compound (Danavorexton) - Phase 1 Study in Narcolepsy Type 1 [3]
| Dose | Mean Sleep Latency on MWT (minutes) | Placebo-Adjusted Change from Baseline (minutes) |
| Placebo | 2.9 | - |
| 5 mg | 22.4 | 19.5 |
| 11.2 mg | 37.6 | 34.7 |
| 44.8 mg | 40.0 | 37.1 |
TAK-994 (Firazorexton) - Phase 2 Study in Narcolepsy Type 1 [4]
| Dose (twice daily) | Mean Change in Sleep Latency on MWT from Baseline (minutes) | Placebo-Adjusted LS Mean Estimate (minutes) | Mean Change in ESS from Baseline | Placebo-Adjusted LS Mean Estimate |
| Placebo | -2.5 | - | -2.1 | - |
| 30 mg | 23.9 | 26.4 | -12.2 | -10.1 |
| 90 mg | 27.4 | 29.9 | -13.5 | -11.4 |
| 180 mg | 32.6 | 35.0 | -15.1 | -13.0 |
Safety and Tolerability
This compound (Danavorexton) In Phase 1 studies, this compound was generally well-tolerated at all doses tested.[3] The intravenous route of administration, however, presents a limitation for chronic use.
TAK-994 (Firazorexton) The clinical development of TAK-994 was discontinued due to safety concerns, specifically hepatotoxicity.[1][2][4] In the Phase 2 trial, a significant number of participants experienced elevations in liver enzymes (ALT/AST).[2][4]
-
Adverse Events: 79% of patients treated with TAK-994 reported adverse events, with the most common being urinary urgency or frequency.[4][7]
-
Hepatotoxicity: Eight patients exceeded predefined thresholds for liver enzyme elevation, with three cases meeting the criteria for drug-induced liver injury (Hy's Law).[2][4] This led to the early termination of the trial.
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is a standardized test used to objectively measure an individual's ability to remain awake.
Calcium Mobilization Assay
This in vitro assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors like OX2R.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is established, and then the test compound (this compound or TAK-994) at various concentrations is added to the wells.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ (half-maximal effective concentration) value is calculated.
Conclusion and Future Directions
Both this compound and TAK-994 have provided crucial proof-of-concept for the therapeutic potential of OX2R agonism in treating narcolepsy. This compound demonstrated robust wake-promoting effects, but its intravenous administration limits its practicality for chronic use. TAK-994, as an oral agent, showed remarkable efficacy in improving wakefulness and reducing cataplexy. However, the development of TAK-994 was halted due to significant hepatotoxicity, highlighting a critical safety challenge for this chemical series.[1][2][4]
The findings from the studies of this compound and TAK-994 have paved the way for the development of next-generation oral OX2R agonists with improved safety profiles. The research community is actively exploring new chemical scaffolds and strategies to mitigate the risk of liver injury while retaining the potent wake-promoting efficacy of this therapeutic class. The journey of this compound and TAK-994 underscores the complexities of drug development and the importance of rigorous safety evaluation in the pursuit of novel treatments for neurological disorders.
References
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of Danavorexton and standard cataplexy treatments, offering researchers and drug development professionals a comprehensive analysis of the current therapeutic landscape.
Narcolepsy with cataplexy, a debilitating neurological disorder, is characterized by the sudden loss of muscle tone triggered by strong emotions. For decades, treatment has relied on a range of medications with varying mechanisms of action and efficacy. The emergence of Danavorexton, a selective orexin 2 receptor (OX2R) agonist, represents a paradigm shift, targeting the underlying pathophysiology of the disease. This guide provides a detailed comparison of Danavorexton's impact on cataplexy versus traditional treatments, supported by available experimental data.
Quantitative Comparison of Treatment Efficacy
The following table summarizes the quantitative data from various studies on the efficacy of Danavorexton and traditional treatments in reducing cataplexy frequency.
| Treatment | Dosage | Study Duration | Key Efficacy Results | Reference |
| Danavorexton | 11 mg & 44 mg (IV infusion) | 7 days | Reduction of mean cataplexy episodes to 0 (from a baseline mean of up to 17 in one cohort) compared to 1.8 episodes with placebo.[1] | [1] |
| Sodium Oxybate | 4.5 g/night | 4-12 weeks | Mean difference of -8.5 weekly cataplexy attacks compared to placebo.[2] | [2] |
| 4.5 g, 6 g, 9 g nightly | 8 weeks | Median decrease in weekly cataplexy attacks of 57.0%, 65.0%, and 84.7%, respectively, compared to placebo.[3] | [3] | |
| Clomipramine | 25-200 mg daily | 3 weeks | Abolished cataplexy in some individuals; less active than clomipramine but still effective.[4] In another study, it abolished cataplexy in 3 of 7 patients and reduced frequency in others.[5] A separate study of four patients reported complete cessation of cataplexy attacks within 48 hours.[6] | [4][5][6] |
| Fluoxetine | 20 mg daily | 20 weeks | Mean reduction of 92% in weekly cataplexy episodes (from a mean of 21.7 to 1.7 episodes per week).[7][8] | [7][8] |
| Venlafaxine XR | 150 mg daily | 8 weeks | Significant reduction in weekly cataplexy attacks from the first week of administration.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic approaches to cataplexy are distinguished by their underlying mechanisms. Traditional treatments modulate neurotransmitter systems, while Danavorexton directly targets the orexin system, which is deficient in narcolepsy type 1.
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for the critical appraisal of the evidence.
Danavorexton Clinical Trial (Multiple-Rising-Dose Study)
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-rising-dose study.
-
Participants: Individuals with narcolepsy type 1 (NT1).
-
Intervention: Intravenous (IV) infusion of Danavorexton (11 mg or 44 mg) or placebo over a 7-day treatment period.[1]
-
Primary Outcome Measures: The mean number of cataplexy episodes was recorded.
-
Methodology: Participants were admitted to an inpatient setting. The number of cataplexy episodes was monitored and recorded throughout the 7-day treatment period. Due to the inpatient setting and limited ambulatory activity, a lower frequency of cataplexy was anticipated.[1]
Sodium Oxybate Clinical Trial
-
Study Design: A double-blind, placebo-controlled, randomized withdrawal study.[10]
-
Participants: 228 adult patients with narcolepsy/cataplexy from 42 sleep clinics.[3]
-
Intervention: Patients were weaned from their existing anticataplectic medications and then randomized to receive nightly doses of 4.5 g, 6 g, or 9 g of sodium oxybate, or placebo for 8 weeks.[3] For the 6 g and 9 g doses, titration occurred in weekly 1.5 g increments.[3]
-
Primary Outcome Measures: The effect on the number of weekly cataplexy attacks.
-
Methodology: Patients maintained daily diaries to record the frequency of cataplexy attacks.[3]
Fluoxetine Pilot Study
-
Participants: Six patients with poorly controlled cataplexy.[7][8]
-
Intervention: Patients were started on a single 20 mg daily dose of fluoxetine. Other anticataplectic medications were discontinued or reduced once a benefit was observed.[7][8]
-
Primary Outcome Measures: Reduction in the number of weekly cataplectic episodes after 20 weeks of treatment.[7][8]
-
Methodology: The frequency of cataplectic episodes was recorded and compared to baseline.[7][8]
Comparative Analysis
Danavorexton's targeted approach as an OX2R agonist offers a fundamental advantage over traditional treatments by addressing the core orexin deficiency in narcolepsy type 1. Preclinical studies in mouse models of narcolepsy demonstrated that Danavorexton reduced cataplexy-like episodes.[1] Early clinical data in humans is promising, showing a complete suppression of cataplexy episodes during the study period, although the inpatient setting may have limited the frequency of triggers.[1]
Traditional treatments, while effective to varying degrees, act on broader neurotransmitter systems. Sodium oxybate, the only medication approved by the FDA for both cataplexy and excessive daytime sleepiness in narcolepsy, demonstrates robust efficacy in reducing cataplexy attacks.[2][3] Its mechanism is thought to involve the consolidation of nighttime sleep through its action on GABA-B receptors.
Antidepressants, including tricyclic antidepressants (TCAs) like clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, and serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine, have long been used off-label for cataplexy. Their efficacy is attributed to the suppression of REM sleep, a state that shares physiological similarities with cataplexy. While often effective, their use can be associated with a range of side effects, and abrupt discontinuation can lead to a rebound in cataplexy.
Future Directions
The development of Danavorexton and other orexin agonists marks a significant advancement in the treatment of narcolepsy with cataplexy. Future research will need to focus on larger, outpatient clinical trials to fully elucidate the efficacy and safety profile of Danavorexton in a real-world setting. Head-to-head comparison studies with traditional treatments will also be crucial to establish its place in the therapeutic algorithm. The potential for a treatment that corrects the underlying neurochemical deficit offers hope for a more complete and targeted management of cataplexy.
References
- 1. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. Further evidence supporting the use of sodium oxybate for the treatment of cataplexy: a double-blind, placebo-controlled study in 228 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvoxamine and clomipramine in the treatment of cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of Cataplexy with Clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Fluoxetine suppresses human cataplexy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sleepandhypnosis.org [sleepandhypnosis.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Development Professionals
In the evolving landscape of treatments for sleep-wake disorders, the emergence of novel therapeutic agents necessitates a thorough evaluation of their performance against established standards of care. This guide provides a detailed comparison of danavorexton, a selective orexin 2 receptor (OX2R) agonist, with other prominent wakefulness-promoting drugs: modafinil, armodafinil, solriamfetol, and pitolisant. This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and underlying mechanisms of action.
Executive Summary
Danavorexton represents a targeted approach to treating excessive daytime sleepiness (EDS) by directly activating the orexin system, which is deficient in narcolepsy type 1. While direct head-to-head clinical trials with other leading wake-promoting agents are largely unavailable, preclinical data and an active-controlled study in healthy volunteers suggest a distinct pharmacological profile for danavorexton. Modafinil and its R-enantiomer, armodafinil, primarily act as dopamine reuptake inhibitors. Solriamfetol is a dopamine and norepinephrine reuptake inhibitor, and pitolisant functions as a histamine H3 receptor antagonist/inverse agonist. This guide synthesizes the current evidence to facilitate an objective comparison of these agents.
Mechanism of Action and Signaling Pathways
The therapeutic effects of these drugs stem from their distinct interactions with key neurotransmitter systems involved in regulating wakefulness.
Danavorexton: Selective Orexin 2 Receptor Agonist
Danavorexton directly mimics the action of orexin A and B by binding to and activating the orexin 2 receptor (OX2R), a G-protein coupled receptor.[1] This activation is believed to restore the wake-promoting signals that are diminished in conditions like narcolepsy type 1, where there is a significant loss of orexin-producing neurons. The downstream signaling cascade of OX2R activation involves the coupling to various G-proteins (Gq, Gs, and Gi/o), leading to the activation of multiple intracellular pathways that ultimately promote neuronal excitability and wakefulness.[2]
Modafinil and Armodafinil: Dopamine Transporter Inhibitors
The primary mechanism of action for modafinil and its enantiomer armodafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[3][4] This enhanced dopaminergic neurotransmission in brain regions associated with wakefulness is believed to be the main contributor to their wake-promoting effects.
Solriamfetol: Dopamine and Norepinephrine Reuptake Inhibitor
Solriamfetol exerts its wake-promoting effects by inhibiting the reuptake of both dopamine and norepinephrine, thereby increasing their concentrations in the synaptic cleft.[5][6] This dual mechanism of action enhances signaling through both dopaminergic and noradrenergic pathways.
Pitolisant: Histamine H3 Receptor Antagonist/Inverse Agonist
Pitolisant enhances wakefulness through a novel mechanism involving the histamine H3 receptor.[7] As an antagonist/inverse agonist, it blocks the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, thereby increasing the synthesis and release of histamine.[8] Histamine is a key neurotransmitter in promoting and maintaining arousal.
Preclinical Head-to-Head Data: Danavorexton vs. Modafinil
A preclinical study in a mouse model of narcolepsy type 1 (orexin/ataxin-3 mice) provided the first direct comparison of danavorexton and modafinil.
Experimental Protocol
-
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit key features of human narcolepsy type 1, including fragmented sleep-wake patterns and cataplexy-like episodes.
-
Drug Administration: Danavorexton and modafinil were administered to the mice.
-
Endpoint: Electroencephalogram (EEG) power spectral analysis was conducted to assess the quality of wakefulness.
Quantitative Data Summary
| Drug | Effect on EEG Power Spectrum in Orexin/Ataxin-3 Mice |
| Danavorexton | Normalized the dysregulated EEG power spectrum during the active phase.[2] |
| Modafinil | Did not normalize the dysregulated EEG power spectrum.[2] |
This preclinical finding suggests that while both drugs promote wakefulness, danavorexton may have a more restorative effect on the underlying neurophysiological disturbances in this narcolepsy model.
Clinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing the efficacy of danavorexton with other wakefulness-promoting agents in patient populations are currently lacking. However, a Phase 1b study in healthy, sleep-deprived volunteers used modafinil as an active comparator to establish assay sensitivity. While not designed as a formal efficacy comparison, the data provide some insight into their relative effects in this model. For armodafinil, solriamfetol, and pitolisant, data from placebo-controlled trials in patients with narcolepsy are presented.
Experimental Protocol: Danavorexton vs. Modafinil in Healthy Volunteers (NCT03522506)
-
Study Design: A Phase 1b, crossover, randomized, double-blind, placebo- and active-controlled study.[9]
-
Participants: 18 healthy, sleep-deprived individuals.[9]
-
Interventions:
-
Primary Endpoints:
Quantitative Data Summary: Efficacy in Narcolepsy
The following tables summarize the efficacy of the different drugs in improving key measures of excessive daytime sleepiness and cataplexy in patients with narcolepsy, based on available clinical trial data. It is important to note that these data are from separate studies with potentially different patient populations and methodologies, and therefore direct comparisons should be made with caution.
Table 1: Change from Baseline in Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes)
| Drug | Dose | Study Population | Mean Change from Baseline (vs. Placebo) | Citation(s) |
| Danavorexton | 44 mg (IV) | Healthy, sleep-deprived | +16.8 | [9] |
| 112 mg (IV) | Healthy, sleep-deprived | +30.2 | [9] | |
| Modafinil | 300 mg (oral) | Healthy, sleep-deprived | Data not reported as a direct comparison | [9] |
| Armodafinil | 150 mg or 250 mg | Narcolepsy | +1.9 (combined doses) vs. -1.9 for placebo | [10] |
| Solriamfetol | 150 mg | Narcolepsy | +9.8 vs. +2.1 for placebo | [11] |
| 300 mg | Narcolepsy | +12.3 vs. +2.1 for placebo | [11] | |
| Pitolisant | up to 35.6 mg | Narcolepsy | +7.0 vs. +3.4 for placebo | [4] |
Table 2: Change from Baseline in Epworth Sleepiness Scale (ESS) Score
| Drug | Dose | Study Population | Mean Change from Baseline (vs. Placebo) | Citation(s) |
| Danavorexton | 44 mg (IV) | Healthy, sleep-deprived | Statistically significant improvement | [9] |
| 112 mg (IV) | Healthy, sleep-deprived | Statistically significant improvement | [9] | |
| Armodafinil | 150 mg or 250 mg | Narcolepsy | Significant improvement (P < 0.01) | [10] |
| Solriamfetol | 150 mg | Narcolepsy | -5.4 vs. -1.6 for placebo | [11] |
| 300 mg | Narcolepsy | -6.4 vs. -1.6 for placebo | [11] | |
| Pitolisant | up to 35.6 mg | Narcolepsy | -6.1 vs. -2.6 for placebo | [4] |
Table 3: Change in Weekly Cataplexy Rate
| Drug | Dose | Study Population | Mean Change from Baseline (vs. Placebo) | Citation(s) |
| Danavorexton | Not Reported | |||
| Armodafinil | Not Reported | |||
| Solriamfetol | Not Reported | |||
| Pitolisant | up to 35.6 mg | Narcolepsy | Rate ratio of 0.35 (95% CI, 0.26-0.47) | [4] |
Safety and Tolerability
The safety profiles of these medications are a critical consideration in their clinical use.
-
Danavorexton: In clinical studies, intravenously administered danavorexton has been generally well-tolerated.[12]
-
Modafinil and Armodafinil: Common side effects include headache, nausea, anxiety, and insomnia.
-
Solriamfetol: The most common adverse events are headache, nausea, decreased appetite, and anxiety.[11]
-
Pitolisant: Common side effects include headache, insomnia, and nausea.[13]
Conclusion
Danavorexton, with its targeted mechanism of action as a selective OX2R agonist, offers a promising and mechanistically distinct approach to the treatment of excessive daytime sleepiness. While direct comparative efficacy data against other leading wakefulness-promoting agents in patient populations are needed, the available preclinical and early clinical findings suggest it is a potent wake-promoting agent. Modafinil, armodafinil, solriamfetol, and pitolisant each have established efficacy and distinct pharmacological profiles. The choice of agent will depend on a comprehensive assessment of the patient's clinical presentation, underlying pathophysiology, and the specific characteristics of each drug. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these important therapeutic options.
References
- 1. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ISRCTN [isrctn.com]
- 4. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Armodafinil in the treatment of sleep/wake disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. isrctn.com [isrctn.com]
- 13. catalyspacific.com [catalyspacific.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling TAK-925 (Danavorexton)
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of TAK-925 (Danavorexton), a selective orexin 2 receptor (OX2R) agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper safety protocols is paramount when handling this compound. The following PPE and safety measures are required to minimize exposure and ensure a safe working environment.
1.1. Required Personal Protective Equipment
A Safety Data Sheet (SDS) for Danavorexton specifies the use of full personal protective equipment to avoid contact and inhalation.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that covers the body. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1] |
1.2. Engineering Controls and Emergency Procedures
| Control/Procedure | Description |
| Ventilation | Work should be conducted in an area with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[1] |
| Safety Shower & Eyewash | A safety shower and eyewash station must be readily accessible in the laboratory.[1] |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough flushing. Remove contact lenses if present. Seek immediate medical attention.[1] |
| First Aid: Skin Contact | Rinse the affected skin thoroughly with water. Remove contaminated clothing and seek medical attention.[1] |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation).[1] |
| First Aid: Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill Response | Prevent further leakage or spillage. Absorb spills with a liquid-binding material like diatomite. Decontaminate the affected surfaces and equipment by scrubbing with alcohol. Dispose of contaminated materials according to regulations.[1] |
Operational and Disposal Plans
Proper storage, handling, and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
2.1. Storage and Handling
This compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month[2] |
When preparing solutions, it is recommended to use them promptly. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo studies, prepare fresh solutions for immediate use.[1]
2.2. Disposal Plan
All waste materials containing this compound, including contaminated PPE, absorbent materials from spills, and unused solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety department for specific guidelines.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published research.
3.1. In Vitro Calcium Mobilization Assay
This assay is used to determine the agonistic activity of this compound on the orexin 2 receptor by measuring changes in intracellular calcium concentration.
-
Cell Culture:
-
Use Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (OX2R).
-
Culture the cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Plate the CHO-hOX2R cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in an assay buffer containing probenecid to prevent dye leakage.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the this compound dilutions to the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
-
Data Analysis:
-
Calculate the maximum response for each concentration of this compound.
-
Plot the response as a function of the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response. This compound has been reported to have an EC50 of 5.5 nM for human OX2R.[3][4]
-
3.2. In Vivo Wakefulness Study in Mice
This protocol assesses the wake-promoting effects of this compound in mice.
-
Animals:
-
Use wild-type mice (e.g., C57BL/6J).
-
House the animals under a standard 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
-
Surgical Implantation (for EEG/EMG recording):
-
Anesthetize the mice.
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Allow for a post-operative recovery period.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound via subcutaneous (s.c.) injection at desired doses (e.g., 1-10 mg/kg) during the light phase (the normal sleep period for mice).[5]
-
-
Data Acquisition and Analysis:
-
Record EEG and EMG signals continuously for several hours post-administration.
-
Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Quantify the total time spent in each state and compare between the this compound treated and vehicle control groups.
-
3.3. c-Fos Immunohistochemistry for Neuronal Activation
This technique is used to map the neuronal populations activated by this compound.
-
Tissue Preparation:
-
Administer this compound or vehicle to the animals as described in the in vivo protocol.
-
After a set time (e.g., 2 hours), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix it in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain into thin slices (e.g., 40 µm) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Block non-specific antibody binding using a blocking solution (e.g., PBS with Triton X-100 and normal goat serum).
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive cells using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Analysis:
-
Mount the stained sections on slides.
-
Use a microscope to identify and count the c-Fos positive neurons in specific brain regions of interest.
-
Compare the number of activated neurons between the this compound and vehicle-treated groups.
-
Visualizations
4.1. Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating the Orexin 2 Receptor.
4.2. Experimental Workflow for In Vivo Wakefulness Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists this compound and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
